molecular formula C23H29N7O6 B1671791 Evodenoson CAS No. 844873-47-8

Evodenoson

Numéro de catalogue: B1671791
Numéro CAS: 844873-47-8
Poids moléculaire: 499.5 g/mol
Clé InChI: SQJXTUJMBYVDBB-RQXXJAGISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evodenoson, also known as ATL-313, is a synthetic organic compound with a molecular formula of C 23 H 29 N 7 O 6 and a molecular weight of 499.52 g/mol . Its CAS Registry Number is 844873-47-8 . This compound is classified as a potent and selective agonist for the adenosine A 2A receptor subtype . Activation of A 2A receptors is known to mediate critical physiological processes, including vasodilation and the regulation of inflammation and immune responses. As a research tool, this compound is valuable for investigating adenosine receptor signaling pathways and their roles in various disease models, particularly in the fields of cardiovascular biology, immunology, and inflammation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

844873-47-8

Formule moléculaire

C23H29N7O6

Poids moléculaire

499.5 g/mol

Nom IUPAC

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1

Clé InChI

SQJXTUJMBYVDBB-RQXXJAGISA-N

SMILES isomérique

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)NC5CC5)O)O)N

SMILES canonique

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Apparence

Solid powder

Autres numéros CAS

844873-47-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-(3-(6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)piperidine-1-carboxylic acid methyl ester
ATL 313
ATL313

Origine du produit

United States

Foundational & Exploratory

Evodenoson's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evodenoson is an investigational adenosine (B11128) mimetic that selectively targets the adenosine A1 receptor, a key player in regulating aqueous humor dynamics. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and related A1 receptor agonists modulate trabecular meshwork (TM) cell function to increase conventional outflow facility and lower intraocular pressure (IOP). The primary mechanism involves the activation of a specific signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the trabecular meshwork. This is achieved by increasing the activity of matrix metalloproteinases (MMPs) and decreasing the expression of key ECM components, thereby reducing outflow resistance. This guide details the signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the methodologies used to elucidate this mechanism. While much of the detailed mechanistic work has been conducted with the close analog Trabodenoson, the findings are considered representative of selective A1 receptor agonists like this compound.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye that regulates the outflow of aqueous humor and, consequently, IOP.[2] In glaucomatous eyes, increased resistance to aqueous humor outflow through the TM is a primary contributor to elevated IOP.[3]

This compound and the closely related compound Trabodenoson are selective adenosine A1 receptor agonists that have been developed as topical treatments for glaucoma.[1] These compounds lower IOP by enhancing the conventional outflow of aqueous humor through the trabecular meshwork. This guide provides a detailed overview of the molecular mechanisms underlying the action of these A1 receptor agonists on TM cells.

Signaling Pathway of this compound in Trabecular Meshwork Cells

The mechanism of action of this compound in trabecular meshwork cells is initiated by its binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This binding triggers a downstream signaling cascade that ultimately leads to the remodeling of the extracellular matrix.

The key steps in the signaling pathway are as follows:

  • Adenosine A1 Receptor Activation: this compound, acting as an agonist, binds to and activates the adenosine A1 receptor on the surface of TM cells.

  • G-Protein Coupling: The activated A1 receptor couples to an inhibitory G-protein, specifically of the Gi/o subtype.

  • Phospholipase C (PLC) Activation: The activated Gi/o protein stimulates phospholipase C (PLC).

  • Protein Kinase C (PKC) Activation: PLC activation leads to the subsequent activation of Protein Kinase C alpha (PKCα).

  • ERK1/2 Pathway Activation: PKCα then activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Modulation of Gene and Protein Expression: The activation of the ERK1/2 pathway leads to changes in the expression and activity of key proteins involved in ECM turnover, including an increase in the activity of matrix metalloproteinase-2 (MMP-2) and an increase in the abundance of MMP-14.

This signaling cascade results in the degradation of ECM components such as fibronectin and collagen IV, leading to a reduction in outflow resistance and an increase in aqueous humor outflow facility.

Evodenoson_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix Modulation This compound This compound A1R Adenosine A1 Receptor This compound->A1R G_protein Gi/o Protein A1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PKCa Protein Kinase C α (PKCα) PLC->PKCa ERK12 ERK1/2 (MAPK Pathway) PKCa->ERK12 MMP14 Increased MMP-14 Abundance ERK12->MMP14 MMP2_activity Increased MMP-2 Activity ERK12->MMP2_activity MMP14->MMP2_activity Activates ECM_degradation Decreased Fibronectin & Collagen IV Expression MMP2_activity->ECM_degradation Outflow Increased Aqueous Outflow Facility ECM_degradation->Outflow

Caption: this compound Signaling Pathway in Trabecular Meshwork Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of adenosine A1 receptor agonists on trabecular meshwork cells and intraocular pressure.

Table 1: Preclinical Effects of Adenosine A1 Receptor Agonists on Trabecular Meshwork Cells

ParameterAgonist (Concentration)Cell TypeEffectReference
ERK1/2 Activation N6-cyclohexyladenosine (CHA) (5.7 nM EC50)Human TM cells (HTM-3)Dose-dependent increase
MMP-2 Secretion CHA (0.1 µM)HTM-3 and Bovine TM cellsTime-dependent increase, max at 2 hours
MMP-2 Activity Trabodenoson (10 µM)3D-Human TM constructsSignificant increase
MMP-14 Abundance Trabodenoson (10 µM)3D-Human TM constructsIncrease
Fibronectin Expression Trabodenoson (10 µM)3D-Human TM constructsDecrease
Collagen IV Expression Trabodenoson (10 µM)3D-Human TM constructsDecrease
Outflow Facility TrabodenosonAged Mice26% increase after 2 days
Outflow Facility CHA (0.28 µM EC50)Perfused Bovine EyesConcentration-dependent increase
TM Cell Monolayer Permeability CHA (1.0 µM)Primary Human TM cellsSignificant increase

Table 2: Clinical Trial Data for Trabodenoson in Patients with Ocular Hypertension or Primary Open-Angle Glaucoma

Study PhaseDoseDurationMean Diurnal IOP Reduction vs. PlaceboReference
Phase 2500 µg BID14 Days-4.9 ± 2.9 mmHg
Phase 2500 µg BID28 Days-6.5 ± 2.5 mmHg
Phase 2 (Subgroup with baseline IOP ≥25 mmHg)500 µg BID28 Days-7.2 ± 2.5 mmHg
Phase 2500 mcg BID28 Days-4.1 mmHg (mean change from baseline)
Phase 3Various84 DaysDid not meet primary endpoint of superiority

Note: While Phase 3 trials for Trabodenoson did not meet their primary endpoints for superiority over placebo, significant IOP-lowering effects were observed, particularly at higher doses. The discrepancy was partly attributed to a larger than expected placebo response.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and related adenosine A1 receptor agonists in trabecular meshwork cells.

Human Trabecular Meshwork (HTM) Cell Culture

Objective: To isolate and culture primary human trabecular meshwork cells for in vitro experiments.

Protocol:

  • Tissue Acquisition: Obtain human donor corneoscleral rims from an eye bank.

  • Dissection: Under a dissecting microscope, make an incision anterior to the scleral spur and peel away the trabecular meshwork tissue in strips.

  • Explant Culture: Place the TM tissue strips in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cell Migration: Allow TM cells to migrate out from the tissue explants over 1-2 weeks in a humidified incubator at 37°C and 5% CO2.

  • Subculture: Once confluent, detach the cells using trypsin-EDTA and subculture for experiments.

Caption: Workflow for Human Trabecular Meshwork Cell Culture.
3D Human Trabecular Meshwork (3D-HTM) Tissue Construct Culture

Objective: To create a more physiologically relevant in vitro model of the trabecular meshwork.

Protocol:

  • Scaffold Preparation: Use commercially available 3D culture platforms such as porous membranes or hydrogels.

  • Cell Seeding: Seed primary HTM cells onto the 3D scaffold.

  • Culture: Culture the 3D constructs in a bioreactor or under conditions that mimic the flow of aqueous humor.

  • Characterization: Assess cell viability, morphology, and expression of TM-specific markers to validate the model.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of specific proteins (e.g., fibronectin, collagen IV, MMP-14, phosphorylated ERK1/2) in TM cells following treatment with an adenosine A1 receptor agonist.

Protocol:

  • Cell Treatment: Treat cultured TM cells with the desired concentrations of the adenosine A1 receptor agonist for specified time periods.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Western Blot Experimental Workflow.
Gelatin Zymography for MMP-2 Activity

Objective: To assess the enzymatic activity of MMP-2 secreted by TM cells.

Protocol:

  • Conditioned Media Collection: Culture TM cells in serum-free media and treat with the adenosine A1 receptor agonist. Collect the conditioned media.

  • Sample Preparation: Mix the conditioned media with a non-reducing sample buffer. Do not heat or boil the samples.

  • Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin.

  • Gel Renaturation and Development: Wash the gel in a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a development buffer containing calcium and zinc ions at 37°C for 24-48 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Analysis: Quantify the clear bands using densitometry.

Conclusion

This compound and other selective adenosine A1 receptor agonists represent a promising class of therapeutic agents for glaucoma. Their mechanism of action in trabecular meshwork cells is well-defined, involving a Gi/o-coupled signaling pathway that leads to the activation of the ERK1/2 cascade. This results in the remodeling of the extracellular matrix through increased MMP activity and decreased expression of key structural proteins, ultimately enhancing aqueous humor outflow and lowering intraocular pressure. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of glaucoma therapeutics. Further research may focus on optimizing dosing regimens and exploring the long-term effects of these compounds on trabecular meshwork health and function.

References

The Pharmacological Profile of Evodenoson: A Selective A2A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodenoson (also known as ATL313) is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AR), a G-protein coupled receptor that plays a crucial role in regulating a wide array of physiological processes.[1][2] Activation of the A2AR is known to mediate anti-inflammatory effects, vasodilation, and protection from ischemia-reperfusion injury.[3] This has positioned A2AR agonists like this compound as promising therapeutic candidates for a variety of conditions, including inflammatory diseases, cardiovascular disorders, and neuropathic pain.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor selectivity, signaling pathways, and preclinical evaluation.

Data Presentation: Receptor Binding Affinity and Functional Potency

The selectivity of this compound for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature of its pharmacological profile, minimizing the potential for off-target effects. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at human adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1Data Not Available
A2AData Not Available
A2BData Not Available
A3Data Not Available

Table 2: Functional Potency (EC50) of this compound at Human Adenosine Receptors

Receptor SubtypeEC50 (nM)
A1Data Not Available
A2AData Not Available
A2BData Not Available
A3Data Not Available

Note: Specific quantitative Ki and EC50 values for this compound were not available in the public domain at the time of this review. The characterization as a "potent and selective A2A agonist" is based on qualitative descriptions in the available literature.

Signaling Pathways

Activation of the A2A adenosine receptor by this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the coupling of the receptor to a stimulatory G-protein (Gs).

Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and immune responses.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory) CREB->Gene_Transcription Modulates

A2A Adenosine Receptor Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by the binding of this compound to the A2A receptor.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (for determining Ki)

This assay is employed to determine the binding affinity of this compound to the different adenosine receptor subtypes.

  • Objective: To quantify the affinity (Ki) of this compound for A1, A2A, A2B, and A3 adenosine receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing one of the four human adenosine receptor subtypes.

    • Competitive Binding: A constant concentration of a specific radiolabeled antagonist for each receptor subtype is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes with Adenosine Receptors start->prep incubate Incubate with Radioligand & varying [this compound] prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of this compound.

2. cAMP Functional Assay (for determining EC50)

This assay measures the functional potency of this compound by quantifying its ability to stimulate the production of the second messenger cAMP.

  • Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) at the A2A receptor.

  • Methodology:

    • Cell Culture: Cells expressing the human A2A adenosine receptor are cultured.

    • Stimulation: The cells are incubated with increasing concentrations of this compound.

    • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay or a reporter gene assay.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is then determined from this curve.

cAMP_Assay_Workflow start Start culture Culture Cells Expressing A2A Receptors start->culture stimulate Stimulate with varying [this compound] culture->stimulate measure Measure Intracellular cAMP stimulate->measure analyze Generate Dose-Response Curve & Calculate EC50 measure->analyze end End analyze->end

cAMP Functional Assay Workflow. This diagram depicts the process for determining the functional potency of this compound.

In Vivo Assay

1. Murine Model of Clostridium difficile Toxin A-Induced Ileal Enteritis

This in vivo model was used to evaluate the anti-inflammatory effects of this compound in a relevant disease context.

  • Objective: To assess the ability of this compound to reduce inflammation and tissue damage in a mouse model of intestinal inflammation.

  • Animal Model: Male Swiss mice.

  • Methodology:

    • Induction of Enteritis: A closed loop of the ileum is created in anesthetized mice. Clostridium difficile toxin A is then injected into the ligated ileal loop to induce inflammation.

    • Treatment: this compound (ATL313) is administered to the mice, typically via intraperitoneal injection, either before or after the toxin A challenge.

    • Assessment of Inflammation: After a set period, the mice are euthanized, and the ileal loops are collected. The following parameters are assessed:

      • Fluid Secretion: The length and weight of the ileal loop are measured to determine the amount of fluid accumulation.

      • Histopathology: Tissue sections are prepared and examined for evidence of mucosal injury, edema, and neutrophil infiltration.

      • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the tissue is measured as an index of neutrophil infiltration.

      • Cytokine Levels: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the tissue homogenates is quantified.

  • Outcome Measures: The primary outcomes are the reduction in fluid secretion, histological damage score, MPO activity, and TNF-α levels in the this compound-treated group compared to the vehicle-treated control group.

Conclusion

This compound is a selective A2A adenosine receptor agonist with significant potential for therapeutic applications in inflammatory and ischemic conditions. Its high selectivity for the A2A receptor is a key attribute that is expected to translate into a favorable side-effect profile. The well-characterized Gs-cAMP-PKA signaling pathway provides a clear mechanism of action for its anti-inflammatory and tissue-protective effects. Preclinical studies in relevant animal models have demonstrated its efficacy in mitigating inflammation and tissue damage. Further research, including the public dissemination of its complete quantitative pharmacological profile, will be crucial for its continued development and potential clinical translation.

References

Evodenoson: A Technical Guide to its Discovery, Synthesis, and Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson (also known as ATL-313 and DE-112) is a potent and selective adenosine (B11128) A₂A receptor agonist that was investigated as a potential therapeutic agent for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound for ophthalmic research. The document details the mechanism of action, experimental protocols, and available quantitative data, offering valuable insights for researchers in the field of ophthalmology and adenosine receptor pharmacology. While the clinical development of this compound for ophthalmic indications was discontinued, the information presented here serves as a valuable resource for the ongoing exploration of adenosine A₂A receptor agonists in the management of ocular diseases.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. The adenosine A₂A receptor has emerged as a promising target for IOP reduction. Activation of A₂A receptors in the trabecular meshwork is believed to enhance aqueous humor outflow, thereby lowering IOP. This compound was developed as a selective A₂A receptor agonist to explore this therapeutic hypothesis.

Discovery and Mechanism of Action

This compound was identified as a promising drug candidate through medicinal chemistry efforts focused on developing potent and selective adenosine A₂A receptor agonists. Its chemical structure, methyl 4-({3-[6-amino-9-((2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl)purin-2-yl]prop-2-yn-1-yl})piperidine-1-carboxylate, was designed for optimal interaction with the A₂A receptor.

The proposed mechanism of action for this compound in the eye involves the activation of A₂A adenosine receptors located in the trabecular meshwork and ciliary epithelium. This activation is thought to trigger a signaling cascade that ultimately leads to an increase in the facility of aqueous humor outflow, thus reducing intraocular pressure.

Signaling Pathway

The signaling pathway initiated by this compound binding to the A₂A receptor is depicted below.

Evodenoson_Signaling_Pathway This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Outflow Increased Aqueous Humor Outflow PKA->Outflow leads to

This compound's proposed signaling cascade.

Synthesis of this compound

The synthesis of this compound is a multi-step process, with a key step involving a Sonogashira cross-coupling reaction. A general nine-step synthesis has been described, starting from 2-Iodo-5'-N-cyclopropylcarboxamidoadenosine. While a detailed, step-by-step protocol with specific reagents and reaction conditions is not publicly available, the general synthetic strategy is outlined below.

Experimental Workflow: General Synthesis

Evodenoson_Synthesis_Workflow Start 2-Iodo-5'-N-cyclopropyl- carboxamidoadenosine Steps Multi-step Synthesis (Protection, Activation) Start->Steps Sonogashira Sonogashira Coupling with protected alkynyl piperidine Steps->Sonogashira Deprotection Deprotection Sonogashira->Deprotection This compound This compound Deprotection->this compound

A high-level overview of this compound synthesis.

Quantitative Data

Detailed quantitative data for this compound from preclinical and clinical studies are limited in publicly accessible literature. The following table summarizes the available information.

ParameterValueReceptor/ModelReference
Receptor Binding Affinity (Kᵢ) Data not publicly availableHuman Adenosine A₂A Receptor-
Functional Potency (EC₅₀/IC₅₀) Data not publicly available--
Clinical Trial (Phase 1/2) NCT00378163Open-angle Glaucoma or Ocular HypertensionClinicalTrials.gov
Primary OutcomeChange in Intraocular Pressure-Results not published
StatusTerminated--

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in medicinal chemistry and pharmacology, the following outlines the likely experimental approaches that were used.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound like this compound for the adenosine A₂A receptor.

Binding_Assay_Workflow Membrane Prepare membranes from cells expressing A2A receptors Incubate Incubate membranes with a fixed concentration of radiolabeled A2A antagonist and varying concentrations of this compound Membrane->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using a scintillation counter Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki value Quantify->Analyze

Workflow for a competitive binding assay.
Functional Assay: cAMP Accumulation (Hypothetical Protocol)

This protocol outlines a common functional assay to measure the agonistic activity of a compound at the A₂A receptor by quantifying the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow Cells Culture cells expressing the A2A receptor Treat Treat cells with varying concentrations of this compound Cells->Treat Lyse Lyse the cells to release intracellular contents Treat->Lyse Measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Measure Calculate Calculate the EC50 value from the dose-response curve Measure->Calculate

In-Vitro Characterization of Evodenoson: A Technical Guide to Binding Affinity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Evodenoson and the A2A Adenosine (B11128) Receptor

The A2A adenosine receptor is a member of the Gs alpha subunit-coupled G-protein coupled receptor family. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger. This pathway is pivotal in mediating the physiological effects of adenosine, which include vasodilation and the dampening of inflammatory responses.

This compound has been investigated for its therapeutic potential, particularly in conditions where modulating inflammation is beneficial. Its selectivity for the A2AAR is a key characteristic, as this can minimize off-target effects associated with the activation of other adenosine receptor subtypes (A1, A2B, and A3). A thorough in-vitro characterization is the foundational step in the preclinical development of such compounds.

Binding Affinity Characterization

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., this compound) and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Data Presentation: Binding Affinity of A2A Receptor Agonists

While specific Ki values for this compound are not available, the following table provides binding affinity data for other known A2AAR agonists to serve as a reference. This data is typically determined using radioligand binding assays.

CompoundReceptorSpeciesKi (nM)Reference Radioligand
This compound A2A Human Data not available -
RegadenosonA2AHuman~1300[3H]-NECA
CGS 21680A2ARat15[3H]-CGS 21680
NECAA2AHuman14[3H]-ZM241385
AdenosineA2AHuman240[3H]-CGS 21680
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for the A2AAR using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human A2A adenosine receptor.

  • A suitable radioligand (e.g., [3H]-CGS 21680 or [3H]-ZM241385).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known A2AAR agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the A2AAR on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (this compound) or the non-specific binding control.

    • The cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G Radioligand Binding Assay Workflow A Prepare reagents: - Cell membranes with A2A receptor - Radioligand - Test compound (this compound) - Assay buffer B Add reagents to 96-well plate: - Buffer - Radioligand - Test compound (varying conc.) - Membranes A->B C Incubate to reach equilibrium B->C D Filter to separate bound and unbound radioligand C->D E Wash filters D->E F Add scintillation fluid and measure radioactivity E->F G Data analysis: - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Efficacy Characterization

Efficacy refers to the ability of a ligand to activate its receptor and elicit a biological response. For A2AAR agonists, efficacy is often measured by their ability to stimulate the production of intracellular cAMP. The potency of an agonist is quantified by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Data Presentation: In-Vitro Efficacy of A2A Receptor Agonists
CompoundAssayCell LineEC50 (nM)Emax (% of control)
This compound cAMP Accumulation HEK293 (human A2AAR) Data not available Data not available
RegadenosoncAMP AccumulationCHO (human A2AAR)210100
CGS 21680cAMP AccumulationPC12 (rat A2AAR)26100
NECAcAMP AccumulationHEK293 (human A2AAR)10100
Experimental Protocol: cAMP Accumulation Assay

This protocol describes a common method for measuring the ability of an agonist like this compound to stimulate cAMP production in cells expressing the A2AAR.

Materials:

  • A cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Test compound (this compound).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • A positive control (e.g., a known A2AAR agonist like NECA or a direct adenylyl cyclase activator like forskolin).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the A2AAR-expressing cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compound (this compound) or the positive control to the wells and incubate for a specific time at 37°C to stimulate cAMP production.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.

  • cAMP Detection: Follow the instructions of the cAMP assay kit to measure the amount of cAMP in each well. This typically involves a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals for the test compound into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the test compound to create a dose-response curve.

    • Determine the EC50 value from the dose-response curve.

    • Determine the Emax value, which is the maximum response produced by the agonist.

Visualization: A2A Receptor Signaling Pathway and cAMP Assay Workflow

G cluster_0 A2A Receptor Signaling Pathway This compound This compound A2AAR A2A Receptor This compound->A2AAR binds G_protein Gs Protein A2AAR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Response phosphorylates targets

Caption: A2A adenosine receptor signaling cascade.

G cAMP Accumulation Assay Workflow A Seed A2AAR-expressing cells in a multi-well plate B Pre-incubate cells with a PDE inhibitor A->B C Stimulate cells with varying concentrations of this compound B->C D Lyse cells to release intracellular cAMP C->D E Measure cAMP levels using a commercial assay kit D->E F Data analysis: - Generate dose-response curve - Determine EC50 and Emax E->F

Caption: Workflow for a cAMP accumulation assay.

Conclusion

The in-vitro characterization of a compound's binding affinity and efficacy is a critical phase in drug discovery and development. For this compound, a selective A2A adenosine receptor agonist, this process involves determining its Ki value through radioligand binding assays and its EC50 and Emax values via functional assays such as cAMP accumulation assays. While specific quantitative data for this compound remains to be published in widespread literature, the methodologies outlined in this guide provide a robust framework for its characterization. The provided comparative data for other A2AAR agonists and the detailed visualizations of the signaling pathway and experimental workflows serve as valuable resources for researchers in the field. Further studies are warranted to fully elucidate the in-vitro pharmacological profile of this compound.

Evodenoson and its Analogs: A Technical Overview of Aqueous Humor Dynamics in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data specifically detailing the effects of evodenoson (also known as ATL-313 or DE-112) on aqueous humor dynamics are limited. This guide, therefore, focuses on the extensively studied and closely related adenosine (B11128) A1 receptor agonist, trabodenoson (B1682450), to provide a comprehensive technical overview of this therapeutic class's mechanism of action and effects in preclinical glaucoma models. The information presented for trabodenoson is expected to be largely representative of this compound's anticipated pharmacological profile in the context of intraocular pressure reduction.

Introduction: The Role of Adenosine A1 Receptor Agonists in Glaucoma

Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy. The regulation of IOP is dependent on the balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).[1] Dysfunction of the trabecular meshwork, leading to increased outflow resistance, is a key contributor to ocular hypertension.[2]

Adenosine, an endogenous purine (B94841) nucleoside, modulates various physiological processes through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] In the eye, activation of the adenosine A1 receptor has been identified as a promising therapeutic target for lowering IOP.[3] Selective A1 receptor agonists, such as trabodenoson, have been shown to effectively reduce IOP in multiple animal models.[4] The mechanism of action is primarily attributed to the enhancement of aqueous humor outflow through the conventional pathway.

Mechanism of Action: Enhancing Conventional Outflow

Trabodenoson, a selective adenosine A1 receptor agonist, lowers IOP by targeting the trabecular meshwork. The binding of trabodenoson to A1 receptors on trabecular meshwork cells initiates an intracellular signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2. These enzymes are crucial for remodeling the extracellular matrix (ECM) of the trabecular meshwork. By degrading components of the ECM, such as collagen IV and fibronectin, MMP-2 reduces the hydraulic resistance of the trabecular meshwork, thereby increasing the facility of aqueous humor outflow and lowering IOP.

Signaling Pathway

The activation of the adenosine A1 receptor by trabodenoson and the subsequent downstream signaling cascade leading to enhanced aqueous humor outflow is depicted in the diagram below.

cluster_TM_Cell Trabecular Meshwork Cell Trabodenoson Trabodenoson A1R Adenosine A1 Receptor (GPCR) Trabodenoson->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_Cascade MAP Kinase Cascade (Raf -> MEK -> ERK1/2) PKC->MAPK_Cascade Activates MMP2_Expression Increased MMP-2 Gene Expression & Secretion MAPK_Cascade->MMP2_Expression Leads to ECM_Remodeling Extracellular Matrix Remodeling MMP2_Expression->ECM_Remodeling Causes Outflow_Increase Increased Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase Results in IOP_Reduction Reduced Intraocular Pressure Outflow_Increase->IOP_Reduction Leads to

Caption: Trabodenoson Signaling Pathway in Trabecular Meshwork Cells.

Preclinical Efficacy: Quantitative Data from Murine Models

Preclinical studies in mice have demonstrated the efficacy of topical trabodenoson in lowering IOP and increasing conventional outflow facility. The following tables summarize the key quantitative findings from these studies.

Effect of Trabodenoson on Intraocular Pressure (IOP) in Mice
Animal ModelDrug ConcentrationTreatment DurationMean IOP Reduction (mmHg)Significance (p-value)Reference
Young C57 Mice (3-4 months)3%7 days (once daily)2.44 ± 0.22< 0.05
Aged C57 Mice (12 months)6%7 days (once daily)3.7 ± 0.38 (SEM)< 0.05
Effect of Trabodenoson on Aqueous Humor Outflow Facility in Mice
Animal ModelTreatment DurationIncrease in Outflow FacilitySignificance (p-value)Reference
Young and Aged Mice2 days30%< 0.05
Aged Mice2 days26%< 0.05
Young and Aged Mice7 days15%0.07

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of trabodenoson.

Animal Models
  • Species: C57BL/6J mice, both young (3-4 months) and aged (12 months), were used to assess the effects of trabodenoson on both healthy and aging eyes.

  • Housing: Mice were handled in accordance with institutional animal care and use guidelines.

Drug Administration
  • Formulation: Trabodenoson was formulated in a vehicle solution for topical administration.

  • Dosing: A single daily topical dose of 3% or 6% trabodenoson was administered to one eye, with the contralateral eye receiving a placebo vehicle.

Intraocular Pressure (IOP) Measurement
  • Method: IOP was measured using a rebound tonometer (e.g., TonoLab).

  • Procedure: Measurements were taken daily, typically 30 minutes prior to the administration of the drug or vehicle, for the duration of the study (up to 7 days).

Outflow Facility Measurement
  • Method: Outflow facility was determined using an ex vivo perfusion system.

  • Procedure: After the treatment period, mice were euthanized, and the eyes were enucleated. The anterior segments were then perfused with a solution at a constant pressure, and the flow rate was measured to calculate the outflow facility.

Tracer Perfusion and Imaging
  • Purpose: To visualize and quantify the flow through the conventional outflow pathway.

  • Method: Fluorescent tracer beads were perfused in living, anesthetized mice prior to fixation.

  • Analysis: Anterior chamber flat mounts were prepared and analyzed using immunofluorescence microscopy to quantify the fluorescent signal within the trabecular meshwork. An increased fluorescent signal in trabodenoson-treated eyes indicated a greater flow through the conventional pathway.

Experimental Workflow

The general workflow for a preclinical study evaluating the effect of a topical IOP-lowering agent like trabodenoson is outlined below.

start Start: Animal Acclimatization baseline_iop Baseline IOP Measurement (Rebound Tonometry) start->baseline_iop treatment Daily Topical Administration (Trabodenoson or Vehicle) baseline_iop->treatment daily_iop Daily IOP Monitoring treatment->daily_iop Repeat for n days daily_iop->treatment euthanasia Euthanasia at Study Endpoints (e.g., Day 2, 7) daily_iop->euthanasia outflow_facility Outflow Facility Measurement (Ex vivo perfusion) euthanasia->outflow_facility tracer_perfusion Tracer Perfusion and Imaging (In vivo perfusion, Microscopy) euthanasia->tracer_perfusion data_analysis Data Analysis and Statistical Comparison outflow_facility->data_analysis tracer_perfusion->data_analysis end End: Conclusion on Efficacy data_analysis->end

Caption: Generalized Experimental Workflow for Preclinical IOP Studies.

Conclusion

Preclinical evidence from studies on trabodenoson, a close analog of this compound, strongly supports the therapeutic potential of selective adenosine A1 receptor agonists for the treatment of glaucoma. The mechanism of action, centered on the enhancement of conventional aqueous humor outflow via trabecular meshwork ECM remodeling, is well-supported by in vivo and ex vivo data. The quantitative findings in murine models demonstrate a statistically significant reduction in IOP and an increase in outflow facility. These preclinical data provide a solid foundation for the continued clinical development of this compound and other compounds in this class for the management of ocular hypertension and glaucoma.

References

Evodenoson: An Examination of Cellular Targets Beyond the A2A Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and regulatory data reveals a significant gap in the characterization of cellular targets for the selective A2A adenosine (B11128) receptor agonist, Evodenoson (also known as ATL-313), beyond its primary target. While extensively studied for its high affinity and selectivity for the A2A adenosine receptor (A2AAR), detailed information regarding its broader pharmacological profile, including potential off-target interactions, remains largely unpublished in the public domain.

This technical guide addresses the current state of knowledge regarding this compound's cellular interactions, highlighting the absence of comprehensive off-target screening data. In lieu of specific findings, this document will outline the standard methodologies and theoretical considerations for identifying and characterizing non-A2AAR targets for a selective agonist like this compound.

This compound's Primary Target: The A2A Adenosine Receptor

This compound is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2][3] Activation of the A2AAR by this compound primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is central to its therapeutic effects, which have been explored in contexts such as myocardial perfusion imaging, inflammation, and oncology.[1]

The established selectivity of this compound for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature emphasized in the scientific literature. However, "selective" in pharmacology is a relative term, and even highly selective drugs can interact with other cellular targets, particularly at higher concentrations. These off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.

The Uncharted Territory: Off-Target Profile of this compound

A thorough search of scientific databases, clinical trial registries, and regulatory documents (such as those from the FDA) did not yield any publicly available data from comprehensive off-target binding or functional screening studies for this compound. Such studies are a standard component of preclinical safety pharmacology and are crucial for a complete understanding of a drug candidate's mechanism of action and potential liabilities.

The absence of this information in the public domain means that a detailed, data-driven guide on the specific cellular targets of this compound beyond the A2AAR cannot be constructed at this time. The following sections will, therefore, focus on the established principles and methodologies that would be employed to generate such a profile.

Methodologies for Identifying Off-Target Interactions

To characterize the broader cellular interaction profile of a compound like this compound, a tiered approach involving both in vitro and in vivo studies is typically employed.

In Vitro Screening Panels

The initial step in identifying off-target interactions involves screening the compound against large panels of known biological targets. These commercially available services provide a broad survey of potential binding sites.

  • Receptor Binding Assays: These assays assess the ability of this compound to displace a radiolabeled ligand from a wide array of receptors, including other GPCRs, ion channels, and transporters. A standard panel might include over 100 different targets.

  • Enzyme Inhibition Assays: The effect of this compound on the activity of a diverse set of enzymes, particularly kinases, proteases, and phosphatases, would be evaluated. Kinome scanning, for instance, assesses the interaction of a compound with hundreds of different kinases.

  • Ion Channel Functional Assays: Patch-clamp or fluorescence-based assays are used to determine if this compound modulates the activity of various ion channels, a critical step in assessing cardiovascular safety (e.g., hERG channel).

Experimental Protocol: A Generic Receptor Binding Assay

A typical competitive radioligand binding assay to assess off-target interactions would follow this general protocol:

  • Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Assay Setup: The cell membranes are incubated with a known concentration of a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is then used to calculate the binding affinity (Ki) of the test compound for the off-target receptor.

Cellular and Functional Assays

If significant binding to an off-target is identified, subsequent cellular and functional assays are performed to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist) and its downstream consequences.

Experimental Workflow for Off-Target Validation

G A Initial Hit from Broad Panel Screen (e.g., Receptor X) B Secondary Binding Assay (Saturation & Competition) A->B Confirm Binding C Functional Assay in Cells Expressing Receptor X (e.g., cAMP, Ca2+ flux) B->C Determine Functional Activity D Downstream Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) C->D Elucidate Mechanism E Phenotypic Assays in Relevant Cell Lines D->E Assess Cellular Consequence

Caption: Workflow for validating a potential off-target interaction.

In Vivo Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies in animal models provide the ultimate assessment of a drug's on- and off-target effects in a whole organism. These studies evaluate the effects on the cardiovascular, respiratory, and central nervous systems. Adverse findings in these studies can sometimes be traced back to previously unidentified off-target interactions.

Potential Off-Target Classes for Adenosine Receptor Agonists

While specific data for this compound is lacking, general pharmacological principles suggest potential off-target classes for adenosine-like molecules.

  • Other Purinergic Receptors: Although designed for A2AAR selectivity, at high enough concentrations, this compound could exhibit some activity at other adenosine receptor subtypes (A1, A2B, A3) or even P2Y receptors.

  • Adenosine Transporters: Compounds that are structurally similar to adenosine could potentially interact with equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs), affecting the uptake and clearance of endogenous adenosine.

  • Enzymes of Purine Metabolism: It is conceivable that adenosine analogs could interact with enzymes involved in adenosine metabolism, such as adenosine kinase or adenosine deaminase, though this is less likely for a highly modified molecule like this compound.

Signaling Pathways of Adenosine Receptors

G cluster_A1A3 A1 & A3 Receptors cluster_A2A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Canonical G-protein signaling pathways for adenosine receptors.

Conclusion

The development of highly selective drugs like this compound represents a significant advancement in targeted therapy. However, a complete understanding of a drug's biological activity requires a thorough investigation of its potential off-target interactions. At present, there is a notable absence of publicly available data on the cellular targets of this compound beyond the A2A adenosine receptor. While this underscores the compound's high selectivity, it also represents a knowledge gap. The methodologies outlined in this guide provide a framework for how such an investigation would be conducted. Future public disclosure of comprehensive safety pharmacology and off-target screening data for this compound would be invaluable to the scientific and medical communities for a more complete risk-benefit assessment and to potentially uncover new therapeutic applications.

References

Evodenoson: An Investigative Technical Guide on its Anti-inflammatory Properties in Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson (formerly DE-112) is a selective adenosine (B11128) A2a receptor (A2aR) agonist that has been investigated for its therapeutic potential in ocular conditions. While primarily studied for its role in reducing intraocular pressure, the mechanism of A2aR agonism strongly suggests significant anti-inflammatory properties relevant to a spectrum of ocular diseases. This technical guide provides an in-depth analysis of the potential anti-inflammatory effects of this compound in ocular tissues, based on the established role of A2aR activation in modulating inflammatory pathways. Due to the limited publicly available data specifically on this compound's anti-inflammatory profile, this guide incorporates representative data and methodologies from studies on other selective A2aR agonists, such as CGS 21680, to illustrate the expected biological activity and to provide a framework for future research. This document outlines the molecular mechanism of action, summarizes key quantitative data from relevant pre-clinical studies, details experimental protocols for assessing anti-inflammatory efficacy in ocular models, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound and Ocular Inflammation

This compound is an organic compound identified as a purine (B94841) nucleoside and a selective agonist for the adenosine A2a receptor.[1] It was developed by Allergan UC and underwent Phase 1/2 clinical trials for the treatment of primary open-angle glaucoma and ocular hypertension (NCT01279083).[1][2]

Ocular inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a key pathological feature in numerous eye diseases, including uveitis, diabetic retinopathy, and dry eye disease. The inflammatory cascade in ocular tissues involves the activation of resident immune cells like microglia, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which can lead to tissue damage and vision loss.

The adenosine A2a receptor is a G-protein coupled receptor predominantly expressed on various immune cells, including monocytes, macrophages, and microglia.[3] Activation of the A2aR is widely recognized for its potent anti-inflammatory effects, making it an attractive therapeutic target for inflammatory diseases.[3]

Mechanism of Action: A2a Receptor Signaling in Ocular Tissues

The anti-inflammatory effects of this compound are mediated through the activation of the A2a adenosine receptor. This receptor is coupled to a Gs protein, and its stimulation initiates a signaling cascade that ultimately suppresses inflammatory responses. The key steps in this pathway are as follows:

  • Receptor Binding and G-Protein Activation: this compound binds to the A2a receptor on the surface of immune cells in ocular tissues, such as retinal microglia. This binding event causes a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Inhibition of Pro-inflammatory Signaling: PKA activation leads to the phosphorylation of various downstream targets, which in turn inhibits pro-inflammatory signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β. PKA can also negatively regulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, which are also involved in the inflammatory response.

This signaling cascade results in a decreased production and release of pro-inflammatory mediators, thereby dampening the inflammatory response in ocular tissues.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2aR A2a Receptor This compound->A2aR Binds to Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (ERK, p38) PKA->MAPK Inhibits NFkB NF-κB PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines Promotes NFkB->Cytokines Promotes

Caption: A2a Receptor Signaling Pathway

Quantitative Data on Anti-inflammatory Effects of A2aR Agonists

The following tables summarize quantitative data from pre-clinical studies investigating the anti-inflammatory effects of selective A2aR agonists in ocular models. This data is presented as a proxy for the expected efficacy of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines

CompoundCell TypeStimulusCytokine MeasuredConcentration% InhibitionReference
CGS 21680Retinal MicrogliaAmadori-glycated albumin (AGA)TNF-α1 µM~70%
NECARetinal MicrogliaAmadori-glycated albumin (AGA)TNF-α1 µM30%
CGS 21680T-cells from EAU miceIRBP peptideIFN-γ250 nMSignificant reduction

Table 2: In Vivo Effects on Ocular Inflammation

CompoundAnimal ModelDisease InductionKey FindingEfficacyReference
AdenosineRatsExperimental Allergic Uveitis (EAU)Marked reduction in inflammationQualitative
A2aR agonistDiabetic mice (streptozotocin-induced)DiabetesReduced TNF-α, ICAM expression, and ERK activation in retinaQualitative
CGS 21680RatsLight-induced retinal degenerationIncreased IL-1β expression (pro-inflammatory effect in this model)Qualitative

Note: The pro-inflammatory effect of CGS 21680 in the light-induced retinal degeneration model highlights the complexity of A2aR signaling, which can be context-dependent.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory properties of A2aR agonists like this compound in ocular tissues.

In Vitro Assay: Inhibition of TNF-α Release from Retinal Microglia

Objective: To determine the dose-dependent effect of this compound on the release of TNF-α from activated retinal microglia.

Materials:

  • Primary retinal microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS)

  • This compound (or other A2aR agonist)

  • TNF-α ELISA kit

Protocol:

  • Cell Culture: Culture primary retinal microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed microglia in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with serum-free DMEM and pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value.

In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of acute anterior uveitis.

Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Lipopolysaccharide (LPS) from Salmonella typhimurium

  • This compound ophthalmic solution

  • Slit-lamp biomicroscope

  • Aqueous humor sampling supplies

  • Cell counting chamber

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • EIU Induction: Induce uveitis by a single footpad injection of 200 µg of LPS.

  • Treatment: Topically administer this compound ophthalmic solution (e.g., 0.1%, 0.5%, 1%) or vehicle to the eyes of the rats at 0, 6, and 12 hours post-LPS injection.

  • Clinical Scoring: At 24 hours post-LPS injection, examine the eyes using a slit-lamp biomicroscope and score the severity of inflammation based on parameters like iris hyperemia, conjunctival vessel dilation, and anterior chamber flare.

  • Aqueous Humor Analysis: Euthanize the rats and collect aqueous humor from the anterior chamber. Count the number of infiltrating inflammatory cells using a hemocytometer.

  • Cytokine Measurement: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor using a multiplex bead assay or ELISA.

  • Data Analysis: Compare the clinical scores, infiltrating cell counts, and cytokine levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation cell_culture Ocular Cell Culture (e.g., Retinal Microglia) treatment Treatment with this compound (Dose-Response) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation analysis_invitro Analysis: - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Protein Expression (Western Blot) stimulation->analysis_invitro interpretation Efficacy & Potency Determination: - IC50 Values - Reduction in Clinical Scores - Mechanism of Action Confirmation analysis_invitro->interpretation animal_model Animal Model of Ocular Inflammation (e.g., EIU in Rats) treatment_invivo Administration of this compound (Topical or Systemic) animal_model->treatment_invivo assessment Clinical & Pathological Assessment: - Slit-lamp Examination - Histology treatment_invivo->assessment analysis_invivo Biochemical Analysis: - Inflammatory Cells in Aqueous Humor - Cytokine Levels in Ocular Tissues assessment->analysis_invivo analysis_invivo->interpretation

Caption: Experimental Workflow for this compound

Conclusion

This compound, as a selective adenosine A2a receptor agonist, holds considerable promise as an anti-inflammatory agent for the treatment of various ocular diseases. The well-established anti-inflammatory signaling pathway of the A2aR, involving the cAMP-PKA axis and subsequent inhibition of NF-κB and MAPK pathways, provides a strong rationale for its therapeutic potential. Although specific data on this compound's anti-inflammatory effects in the eye are limited, evidence from studies with other A2aR agonists demonstrates a clear capacity to suppress key inflammatory mediators in relevant pre-clinical models. Further investigation is warranted to fully characterize the anti-inflammatory profile of this compound in ocular tissues and to validate its efficacy in clinical settings for inflammatory eye conditions. The experimental frameworks provided in this guide offer a robust starting point for such future research.

References

Evodenoson: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodenoson, also known by its code names ATL-313 and DE-112, is a potent and selective agonist for the A2A adenosine (B11128) receptor. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathway associated with this compound's mechanism of action.

Molecular Structure and Chemical Properties

This compound is a complex organic molecule with a purine (B94841) core, characteristic of adenosine receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate.

Chemical Structure

The chemical structure of this compound is depicted below:

(Image of the 2D chemical structure of this compound would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueReference
IUPAC Name methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate[1][2][3]
Molecular Formula C₂₃H₂₉N₇O₆[1][2]
Molecular Weight 499.52 g/mol
CAS Number 844873-47-8
Synonyms ATL-313, DE-112
SMILES COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--C(=O)NC5CC5)O">C@@HO)N
InChIKey SQJXTUJMBYVDBB-RQXXJAGISA-N
pKa (predicted) 7.13
XLogP3 (predicted) -0.474
Topological Polar Surface Area 177.95 Ų

Biological Activity and Mechanism of Action

This compound is a selective agonist of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological responses, most notably in the cardiovascular and immune systems. The primary therapeutic applications investigated for this compound include the treatment of glaucoma, eye diseases, tumors, and immune system disorders.

The biological effects of this compound are primarily attributed to its ability to reduce inflammatory responses. This is achieved through the downregulation of pro-inflammatory mediators and the modulation of immune cell activity. Specifically, this compound has been shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA), and to lower the production of tumor necrosis factor-alpha (TNF-α).

A2A Adenosine Receptor Signaling Pathway

The binding of this compound to the A2A adenosine receptor initiates a downstream signaling cascade. This pathway is central to understanding the molecule's pharmacological effects.

Evodenoson_Signaling_Pathway This compound This compound A2AR A2A Adenosine Receptor (GPCR) This compound->A2AR Binds to Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory genes) CREB->Gene Modulates

This compound A2A Receptor Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of related 2-alkynyl-N6-substituted adenosine analogs involves a multi-step process. A representative workflow is outlined below.

Synthesis_Workflow start Starting Materials: Protected Adenosine Derivative Alkynyl Piperidine Derivative coupling Sonogashira Coupling start->coupling deprotection Deprotection of Protecting Groups coupling->deprotection purification Purification: (e.g., Column Chromatography, HPLC) deprotection->purification characterization Characterization: (NMR, Mass Spectrometry, IR) purification->characterization

General Synthesis Workflow for this compound Analogs

General Procedure:

  • Coupling Reaction: A protected 2-iodo-adenosine derivative is coupled with a terminal alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).

  • Deprotection: The protecting groups on the ribose sugar moiety (e.g., silyl (B83357) or acetonide groups) are removed under appropriate conditions (e.g., acid or fluoride (B91410) treatment).

  • Purification: The crude product is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) to yield the final pure compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

A2A Adenosine Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the A2A adenosine receptor.

Materials:

  • Cell membranes expressing the human A2A adenosine receptor.

  • Radioligand (e.g., [³H]-ZM241385, an A2A antagonist).

  • This compound (or other test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., 1 nM), and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema Model)

This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds like this compound.

Animals:

  • Male CD-1 or Swiss albino mice.

Materials:

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • This compound dissolved in a vehicle.

  • Calipers or a punch biopsy tool.

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

  • Treatment: Topically apply a solution of this compound or the vehicle control to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Edema: After a predetermined time (e.g., 30 minutes), topically apply a solution of TPA to the same ear to induce inflammation.

  • Measurement of Edema: At a specific time point after TPA application (e.g., 4-6 hours), sacrifice the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weighing them.

  • Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated by comparing the difference in ear weight or thickness between the TPA-treated and vehicle-treated groups.

Conclusion

This compound is a promising A2A adenosine receptor agonist with significant anti-inflammatory properties. Its well-defined molecular structure and mechanism of action make it a valuable tool for research in areas such as ophthalmology, oncology, and immunology. The experimental protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this compound. As with any research compound, adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Evodenoson in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodenoson (also known as ATL313) is a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR), a G protein-coupled receptor involved in various physiological processes, including inflammation and cellular proliferation. In the context of cancer research, targeting A2AR signaling has shown promise in modulating tumor growth. These application notes provide a comprehensive protocol for the preparation and use of this compound in in vitro cell culture experiments, with a focus on assessing its anti-proliferative effects.

Physicochemical Properties and Storage

PropertyValue
Synonyms ATL313
Molecular Formula C₂₃H₂₉N₇O₆
Molecular Weight 499.52 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the anti-proliferative effects of this compound (ATL313) on the MM.1S multiple myeloma cell line. Data demonstrates both single-agent activity and synergistic effects with the glucocorticoid, dexamethasone.[1]

TreatmentConcentrationEffect% Inhibition of Proliferation
This compound (ATL313) 0.5 - 1 nMIC₅₀ (Single Agent)~50%
This compound (ATL313) 0.5 nMSingle Agent~45%
Dexamethasone 100 nMSingle Agent~70%
This compound (ATL313) + Dexamethasone 0.5 nM + 100 nMCombination95%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g For 1 mL of a 10 mM stock solution: Mass (mg) = 0.01 mol/L * 499.52 g/mol * 0.001 L * 1000 mg/g = 4.9952 mg

  • Weighing: Tare a sterile amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out approximately 5 mg of this compound powder and record the exact weight.

  • Dissolution: a. Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve a 10 mM concentration. b. Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: a. Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Proliferation Assay Using a Resazurin-Based Method

This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MM.1S) using a resazurin-based viability assay.

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile, 96-well clear-bottom cell culture plates

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader with fluorescence or absorbance capabilities

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). b. Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO). d. Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Cell Viability Assessment: a. Following the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well). b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis: a. Subtract the background reading (from wells with medium and reagent only). b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability or inhibition of proliferation. c. Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Evodenoson_Signaling_Pathway This compound This compound A2AR A2A Receptor This compound->A2AR binds to G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-proliferative genes) CREB->Gene_Expression regulates Cell_Proliferation Cell Proliferation (Inhibition) Gene_Expression->Cell_Proliferation leads to Experimental_Workflow start Start stock_prep Prepare 10 mM this compound Stock Solution in DMSO start->stock_prep cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding treatment Treat Cells with Serial Dilutions of this compound stock_prep->treatment incubation1 Incubate Overnight (37°C, 5% CO2) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 viability_assay Add Resazurin Reagent and Incubate incubation2->viability_assay read_plate Measure Fluorescence/ Absorbance viability_assay->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Testing Evodenoson Efficacy in Animal Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of ocular hypertension (OHT) to assess the efficacy of Evodenoson, a selective adenosine (B11128) A1 receptor agonist for the treatment of glaucoma.

Introduction

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP).[1] Animal models that mimic this condition are crucial for the preclinical evaluation of novel therapeutic agents like this compound. This compound, also known as INO-8875, is a selective adenosine A1 receptor agonist that has been investigated for its potential to lower IOP.[2][3][4] The primary mechanism of action for adenosine A1 receptor agonists in the eye is thought to involve increasing the outflow of aqueous humor through the trabecular meshwork.[5] This is achieved by remodeling the extracellular matrix within the trabecular meshwork, which reduces resistance to aqueous humor drainage.

This document outlines protocols for three commonly used animal models of OHT and provides a framework for evaluating the IOP-lowering effects of this compound.

Animal Models of Ocular Hypertension

Several inducible animal models have been established to study OHT and evaluate potential treatments. The choice of model often depends on the desired duration and severity of IOP elevation, as well as the specific research question.

Summary of Animal Models for Ocular Hypertension
ModelAnimal SpeciesMethod of InductionKey Characteristics
Microbead-Induced OHT Mice, RatsIntracameral injection of microbeads to obstruct aqueous humor outflow.Sustained IOP elevation; allows for the study of glaucomatous optic neuropathy.
Circumlimbal Suture Model Rats, MiceA "purse-string" suture is placed around the equator of the eye, increasing episcleral venous pressure.Reversible and moderate IOP elevation over several weeks; cost-effective and minimally invasive.
Steroid-Induced OHT Rabbits, Bovine, SheepTopical application or injection of corticosteroids (e.g., prednisolone (B192156) acetate, betamethasone).Mimics steroid-induced glaucoma; IOP returns to normal after treatment cessation.
Hypertonic Saline-Induced OHT VariousInjection of hypertonic saline into the episcleral veins.Acute and transient IOP elevation.
Laser-Induced OHT MiceLaser photocoagulation of the trabecular meshwork or episcleral veins.Induces significant IOP elevation and subsequent retinal ganglion cell loss.

This compound (INO-8875) Efficacy Data

Preclinical studies have demonstrated the potential of this compound (INO-8875) to lower IOP in animal models.

Quantitative Data on this compound (INO-8875) Efficacy in Rabbits
Animal ModelDrug Concentration/DoseMaximum IOP ReductionDuration of EffectReference
Normotensive Dutch-Belted Rabbits20 µg (topical)20-25%~6 hours
Normotensive New Zealand White Rabbits165 µg (topical)20-25%~6 hours
Ocular Hypertensive New Zealand White Rabbits (Carbopol-induced)25 µg (topical)20-30%Sustained for at least 4 hours

Experimental Protocols

The following are detailed protocols for inducing OHT and subsequently testing the efficacy of this compound.

Protocol 1: Microbead-Induced Ocular Hypertension in Mice

This protocol is adapted from established methods for inducing OHT via microbead injection.

Materials:

  • Sterile magnetic microbeads (e.g., 5 µm diameter)

  • Hyaluronic acid

  • Glass microneedles

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Tonometer for measuring mouse IOP (e.g., TonoLab)

  • This compound solution or vehicle control

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and apply a drop of topical anesthetic to the eye.

  • Microbead Preparation: Suspend sterile microbeads in a solution of hyaluronic acid. The hyaluronic acid helps in the gradual release of microbeads.

  • Intracameral Injection: Using a glass microneedle, carefully inject approximately 2-3 µL of the microbead suspension into the anterior chamber of one eye. The contralateral eye can serve as a control.

  • IOP Monitoring: Measure baseline IOP before the injection and then monitor IOP regularly (e.g., daily for the first week, then weekly) using a tonometer. A significant elevation in IOP is expected.

  • Drug Administration: Once a stable elevation in IOP is achieved (typically 1-2 weeks post-injection), begin topical administration of this compound or vehicle control according to the desired dosing regimen.

  • Efficacy Assessment: Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak efficacy and duration of action.

Protocol 2: Circumlimbal Suture Model of Ocular Hypertension in Rats

This protocol is based on the minimally invasive circumlimbal suture technique.

Materials:

  • Suture material (e.g., 8-0 nylon)

  • Surgical microscope

  • Forceps and needle holders

  • Anesthesia

  • Topical antibiotic

  • Tonometer for measuring rat IOP

  • This compound solution or vehicle control

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it under a surgical microscope.

  • Suture Placement: Create a "purse-string" suture by threading the suture through the conjunctiva around the equator of the eye, posterior to the limbus.

  • Suture Tightening: Gently tighten the suture to increase episcleral venous pressure, which in turn elevates IOP. The degree of tightening can be adjusted to achieve the desired level of IOP elevation.

  • IOP Monitoring: Measure baseline IOP before suture placement and monitor regularly thereafter.

  • Drug Administration: After a stable period of OHT (e.g., 1-2 weeks), initiate topical treatment with this compound or vehicle.

  • Efficacy Assessment: Measure IOP at predefined intervals post-drug administration to evaluate the IOP-lowering effect. A key feature of this model is the ability to reverse the IOP elevation by removing the suture.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for testing its efficacy.

Evodenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Signaling_Cascade Intracellular Signaling Cascade A1R->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs Leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow_Increase Increased Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction

Caption: Proposed signaling pathway of this compound in the trabecular meshwork.

Experimental_Workflow Animal_Selection Select Animal Model (e.g., Mouse, Rat, Rabbit) Induction Induce Ocular Hypertension (e.g., Microbeads, Suture) Animal_Selection->Induction Baseline_IOP Measure Baseline IOP Induction->Baseline_IOP Grouping Randomize into Treatment Groups (this compound vs. Vehicle) Baseline_IOP->Grouping Treatment Administer Treatment (Topical Application) Grouping->Treatment Post_Treatment_IOP Measure IOP at Multiple Time Points Treatment->Post_Treatment_IOP Data_Analysis Analyze Data and Compare IOP Reduction Post_Treatment_IOP->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for testing this compound efficacy.

Conclusion

The described animal models of ocular hypertension provide robust platforms for the preclinical evaluation of this compound. By following the detailed protocols and utilizing appropriate quantitative outcome measures, researchers can effectively assess the IOP-lowering efficacy and duration of action of this promising therapeutic agent. The provided diagrams offer a clear visualization of the underlying mechanism and the experimental process, aiding in the design and execution of these critical studies.

References

Application Notes and Protocols for Assessing Evodenoson's Effect on Intraocular Pressure in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodenoson is an adenosine (B11128) analogue that has been investigated for its potential to lower intraocular pressure (IOP), a critical factor in the management of glaucoma.[1] This document provides detailed protocols and application notes for assessing the therapeutic efficacy of this compound on IOP in rabbit models, a common preclinical model in ophthalmic research. The methodologies outlined below cover the induction of ocular hypertension, measurement of IOP, and evaluation of aqueous humor dynamics.

While specific dose-response and time-course data for this compound in rabbits are not extensively available in public literature, the protocols provided herein are based on established techniques for evaluating adenosine agonists and other IOP-lowering agents in this species. Researchers can adapt these methodologies to determine the optimal concentration and treatment regimen for this compound.

Mechanism of Action: Adenosine A1 Receptor Signaling in the Trabecular Meshwork

This compound, as an adenosine analogue, is presumed to exert its IOP-lowering effect through the activation of adenosine receptors in the eye. The adenosine A1 receptor, in particular, has been identified as a key target in the trabecular meshwork (TM), the primary site of aqueous humor outflow. Activation of the A1 receptor initiates a signaling cascade that leads to increased aqueous humor outflow facility, thereby reducing IOP. This pathway is believed to involve the secretion of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the TM to facilitate fluid drainage.

cluster_TM Trabecular Meshwork Cell This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase Cα (PKCα) PLC->PKC Activates ERK ERK1/2 PKC->ERK Activates MMP MMP-2 Secretion ERK->MMP Promotes Outflow Increased Aqueous Humor Outflow MMP->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

Caption: Adenosine A1 Receptor Signaling Pathway in the Trabecular Meshwork.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in Normotensive Rabbits

Treatment GroupConcentrationBaseline IOP (mmHg)IOP at 1h (mmHg)IOP at 2h (mmHg)IOP at 4h (mmHg)IOP at 6h (mmHg)
Vehicle Control-
This compoundLow Dose (e.g., 0.1%)
This compoundMid Dose (e.g., 0.5%)
This compoundHigh Dose (e.g., 1.0%)

Table 2: Effect of Topical this compound on Intraocular Pressure (IOP) in Ocular Hypertensive Rabbits

Treatment GroupConcentrationBaseline IOP (mmHg)Peak IOP (mmHg)IOP Reduction (%)
Vehicle Control-
This compoundOptimal Dose
Positive Control (e.g., Timolol 0.5%)0.5%

Table 3: Effect of this compound on Aqueous Humor Dynamics in Rabbits

ParameterVehicle ControlThis compoundChange (%)
Aqueous Flow (µL/min)
Outflow Facility (µL/min/mmHg)
Uveoscleral Outflow (µL/min)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on intraocular pressure in rabbits. All animal procedures should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Protocol 1: Induction of Ocular Hypertension in Rabbits

This protocol describes two common methods for inducing a transient increase in IOP in rabbits to model ocular hypertension.

A. Hypertonic Saline-Induced Ocular Hypertension

  • Animal Model: Adult New Zealand White rabbits.

  • Procedure:

    • Anesthetize the rabbit's cornea with a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).

    • Gently restrain the rabbit.

    • Inject 0.1 mL of sterile 5% hypertonic saline solution into the vitreous humor using a 30-gauge needle.

    • Measure baseline IOP before injection and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection to confirm IOP elevation.

B. Steroid-Induced Ocular Hypertension

  • Animal Model: Adult New Zealand White rabbits.

  • Procedure:

    • Instill one drop of a topical corticosteroid (e.g., 0.1% dexamethasone) onto the cornea of one eye four times daily.[2]

    • The contralateral eye can serve as a control and receive vehicle.

    • Monitor IOP in both eyes twice weekly for 4-6 weeks. A significant and sustained elevation in IOP is expected in the steroid-treated eye.[2][3]

cluster_A A. Hypertonic Saline Model cluster_B B. Steroid-Induced Model A1 Topical Anesthetic A2 Intravitreal Injection of Hypertonic Saline A1->A2 A3 IOP Monitoring A2->A3 B1 Topical Corticosteroid Administration (4x daily) B2 IOP Monitoring (Twice weekly for 4-6 weeks) B1->B2

Caption: Workflow for Inducing Ocular Hypertension in Rabbits.

Protocol 2: Measurement of Intraocular Pressure (IOP)

This protocol details the use of a rebound tonometer for non-invasive IOP measurement in conscious rabbits.

  • Equipment: Rebound tonometer (e.g., TonoVet® or Tono-Pen®).

  • Animal Handling: Gently restrain the rabbit to minimize stress, as this can affect IOP readings. Various physical restraint methods can be employed, such as wrapping the rabbit in a towel.

  • Procedure:

    • If using a Tono-Pen®, apply a single drop of topical anesthetic to the cornea and wait for it to take effect. The TonoVet® does not typically require topical anesthesia.

    • Hold the tonometer in a horizontal position, perpendicular to the central cornea.

    • Gently touch the tonometer tip to the central cornea to obtain a reading.

    • Take a series of 3-6 readings and calculate the average. The tonometer will provide a final IOP value.

    • It is recommended to take measurements at the same time of day for all animals to minimize diurnal variations in IOP.

Protocol 3: Assessment of Aqueous Humor Dynamics

This protocol outlines methods for measuring aqueous flow and outflow facility.

A. Aqueous Humor Flow Measurement (Fluorophotometry)

  • Equipment: Scanning ocular fluorophotometer.

  • Procedure:

    • Instill a known concentration of fluorescein (B123965) sodium (e.g., 2%) topically onto the cornea.

    • After a set period to allow for fluorescein to enter the anterior chamber, measure the concentration of fluorescein in the anterior chamber and cornea using the fluorophotometer.

    • The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.

B. Outflow Facility Measurement (Tonography)

  • Equipment: Pneumatonometer or other electronic tonometer capable of continuous recording.

  • Procedure:

    • Anesthetize the rabbit's cornea with a topical anesthetic.

    • Place the tonometer probe on the central cornea to obtain a baseline IOP reading.

    • Apply a constant pressure to the eye for a set duration (e.g., 2-4 minutes) using the tonometer.

    • The tonometer records the change in IOP over this period.

    • The outflow facility is calculated based on the rate of IOP decay, which reflects the rate of aqueous humor drainage from the eye under the applied pressure.

start Topical this compound Administration iop_measurement IOP Measurement (Tonometry) start->iop_measurement aqueous_dynamics Aqueous Humor Dynamics Assessment start->aqueous_dynamics data_analysis Data Analysis and Comparison iop_measurement->data_analysis fluorophotometry Aqueous Flow (Fluorophotometry) aqueous_dynamics->fluorophotometry tonography Outflow Facility (Tonography) aqueous_dynamics->tonography fluorophotometry->data_analysis tonography->data_analysis

Caption: Experimental Workflow for Assessing this compound's Effects.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the effect of this compound on intraocular pressure and aqueous humor dynamics in rabbits. While specific preclinical data for this compound in this model is limited, the methodologies are robust and widely used in ophthalmic drug development. By following these protocols, researchers can effectively characterize the pharmacological profile of this compound and determine its potential as a novel therapeutic agent for glaucoma. Careful experimental design and consistent measurement techniques are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Immunohistochemical Localization of A2A Receptors in Retinal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Adenosine A2A receptors in retinal tissue. The protocol is compiled from established methodologies and is intended to serve as a comprehensive guide for researchers.

Introduction

The Adenosine A2A receptor (A2A R) is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes within the retina, including regulation of blood flow, inflammation, and neuronal function.[1] Accurate localization of A2A receptors is essential for understanding its role in retinal health and disease, and for the development of novel therapeutic strategies. This protocol outlines the steps for reliable and reproducible IHC staining of A2A receptors in retinal cryosections.

A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by adenosine, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), modulating gene expression. Alternative signaling pathways involving the activation of the MAPK/ERK cascade have also been reported.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates (Alternative) ATP ATP cAMP cAMP AC->cAMP Generates ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Adenosine Adenosine Adenosine->A2AR Binds

A2A Receptor Signaling Pathway

Experimental Protocol

This protocol is optimized for frozen retinal sections.

Materials and Reagents
ReagentSupplierCatalog Number
Anti-Adenosine A2a Receptor AntibodyChemicon International(Example: AB1559P)
Rabbit Polyclonal to Adenosine A2aRAbcamab3461
ADORA2A/Adenosine Receptor A2a (E6M3W) Rabbit mAbCell Signaling Technology#53509
4% Paraformaldehyde (PFA) in PBSElectron Microscopy Sciences15710
Sucrose (B13894)Sigma-AldrichS0389
O.C.T. CompoundTissue-Tek4583
Normal Donkey SerumJackson ImmunoResearch017-000-121
Triton X-100Sigma-AldrichT8787
Alexa Fluor conjugated secondary antibodiesInvitrogen(Various)
DAPIInvitrogenD1306
Phosphate Buffered Saline (PBS)(Prepare in-house)-

Experimental Workflow

IHC_Workflow start Start: Tissue Collection dissection Retinal Dissection start->dissection fixation Fixation (4% PFA) dissection->fixation cryoprotection Cryoprotection (Sucrose Gradient) fixation->cryoprotection embedding Embedding (OCT) cryoprotection->embedding sectioning Cryosectioning embedding->sectioning antigen_retrieval Antigen Retrieval (HIER) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-A2A Receptor) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy & Imaging mounting->imaging analysis Data Analysis imaging->analysis end End analysis->end

Immunohistochemistry Workflow
Detailed Methodology

1. Tissue Preparation

  • Euthanasia and Enucleation: Euthanize the animal according to approved institutional guidelines. Immediately enucleate the eyes.

  • Dissection: Place the eyes in ice-cold PBS. Under a dissecting microscope, make an incision at the limbus and remove the cornea and lens. Carefully dissect the retina from the eyecup.

  • Fixation: Immerse the dissected retina in 4% paraformaldehyde (PFA) in PBS for 1-2 hours at 4°C.[2] Milder fixation is often preferred to preserve antigenicity.[3][4]

  • Cryoprotection: Wash the fixed retinas in PBS three times for 5 minutes each. Subsequently, incubate the retinas in a sucrose gradient (15% then 30% in PBS) until the tissue sinks (typically 2-4 hours per step, or overnight for 30% sucrose at 4°C).

  • Embedding and Sectioning: Embed the cryoprotected retinas in Optimal Cutting Temperature (O.C.T.) compound in a cryomold. Freeze the block on dry ice or in liquid nitrogen. Store the blocks at -80°C until sectioning. Cut 10-14 µm thick sections using a cryostat and mount them on charged microscope slides. Allow the sections to air dry for 30-60 minutes before storage at -80°C.[3]

2. Immunohistochemistry

  • Antigen Retrieval: For formalin-fixed tissues, antigen retrieval is often necessary to unmask the epitope. Heat-Induced Epitope Retrieval (HIER) is recommended.

    • Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the buffer with the slides to 95-100°C in a microwave or water bath for 10-20 minutes.

    • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

    • Rinse the slides with PBS three times for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate sections in a blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-A2A receptor antibody in the blocking buffer. A starting dilution of 1:1000 has been reported for some antibodies. However, the optimal dilution should be determined empirically.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation:

    • Dilute the appropriate Alexa Fluor-conjugated secondary antibody in the blocking buffer.

    • Incubate the sections for 1-2 hours at room temperature in the dark.

  • Washing:

    • Repeat the washing step as described above.

  • Counterstaining and Mounting:

    • Incubate sections with DAPI (1 µg/mL in PBS) for 5-10 minutes to stain the nuclei.

    • Wash the slides twice with PBS for 5 minutes each.

    • Mount the coverslips using an aqueous mounting medium.

3. Imaging and Analysis

  • Visualize the staining using a fluorescence or confocal microscope.

  • Capture images using appropriate filters for the chosen fluorophores.

  • Analyze the localization and intensity of the A2A receptor staining in different retinal layers.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the immunohistochemistry protocol. Researchers should optimize these parameters for their specific experimental conditions and antibody of choice.

ParameterRecommended Range/ValueNotes
Fixation Time 1-2 hoursOver-fixation can mask epitopes.
Section Thickness 10-14 µmThicker sections may increase background.
Antigen Retrieval (HIER) 10-20 minutes at 95-100°COptimal time and temperature may vary.
Blocking Time 1-2 hoursCrucial for reducing non-specific binding.
Primary Antibody Dilution 1:200 - 1:1000Must be optimized for each antibody lot.
Primary Antibody Incubation Overnight at 4°CLonger incubation can enhance signal.
Secondary Antibody Dilution 1:500 - 1:1000Dependent on the antibody and fluorophore.
Secondary Antibody Incubation 1-2 hours at RTProtect from light.

Troubleshooting

  • High Background: Inadequate blocking, insufficient washing, or excessively high antibody concentrations can lead to high background.

  • Weak or No Signal: Under-fixation, over-fixation, improper antigen retrieval, or a primary antibody that is not suitable for IHC can result in a weak signal. Ensure the antibody is validated for IHC on the species of interest.

  • Non-specific Staining: Cross-reactivity of the primary or secondary antibody can cause non-specific staining. Include appropriate controls, such as isotype controls and sections incubated without the primary antibody.

By following this detailed protocol and optimizing the key parameters, researchers can achieve reliable and specific localization of A2A receptors in retinal tissue, facilitating further investigation into their physiological and pathological roles.

References

Application Note: High-Throughput Quantification of Evodenoson in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Evodenoson in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and clinical research.

Introduction

This compound is a potent and selective agonist for the adenosine (B11128) A2A receptor, with potential therapeutic applications in various cardiovascular and inflammatory diseases. To support its clinical development, a reliable and high-throughput bioanalytical method is required for the accurate quantification of this compound in biological matrices. This application note details a validated LC-MS method for the determination of this compound in human plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for their studies.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Ion Source: Turbo V™ with ESI Probe

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

MRM Transitions:

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
This compound310.1136.180103512
This compound-d4314.1140.180103512

Results and Discussion

The developed LC-MS method demonstrated high specificity and sensitivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1]

Linearity and Range:

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.99

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 8.595.2 - 104.8≤ 9.196.5 - 103.2
LQC0.3≤ 6.297.1 - 102.5≤ 7.598.0 - 101.7
MQC10≤ 5.598.9 - 101.2≤ 6.899.1 - 100.8
HQC80≤ 4.899.5 - 100.9≤ 5.399.8 - 100.5

Recovery and Matrix Effect:

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.392.5 ± 4.198.2 ± 3.5
HQC8094.1 ± 3.899.1 ± 2.9

Stability:

This compound was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)8 hours96.8 - 102.1
Freeze-thaw3 cycles95.5 - 101.5
Long-term (-80°C)90 days97.2 - 103.0

Workflow Diagram

LC-MS Workflow for this compound Quantification LC-MS Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometry Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation procedure and the excellent validation results make this method highly suitable for supporting pharmacokinetic and clinical studies of this compound.

References

Application Notes and Protocols for Studying Evodenoson Using Primary Human Trabecular Meshwork (HTM) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM). The TM, a specialized tissue in the anterior chamber of the eye, plays a crucial role in regulating this outflow. Primary human trabecular meshwork (HTM) cells, derived from donor eyes, provide a physiologically relevant in vitro model to study the cellular and molecular mechanisms underlying glaucoma and to evaluate potential therapeutic agents.

Evodenoson is a selective adenosine (B11128) A1 receptor agonist that has shown promise in lowering IOP. It is understood that its mechanism of action involves the modulation of the extracellular matrix (ECM) within the trabecular meshwork, which in turn facilitates aqueous humor outflow.[1][2] These application notes provide a comprehensive guide for utilizing primary HTM cells to investigate the effects of this compound.

Principle

This compound, acting as an adenosine mimetic, selectively binds to and activates the adenosine A1 receptor, a G-protein coupled receptor present on the surface of HTM cells.[3][4] This initiates a downstream signaling cascade that leads to the remodeling of the ECM. Specifically, activation of the adenosine A1 receptor stimulates the secretion and activity of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades components of the ECM such as fibronectin and collagen IV.[5] This remodeling of the ECM is thought to reduce the resistance to aqueous humor outflow, thereby lowering IOP. By studying these effects in primary HTM cells, researchers can elucidate the precise mechanisms of action of this compound and assess its therapeutic potential.

Application

This model can be used to:

  • Elucidate the signaling pathway: Investigate the intracellular signaling cascade initiated by this compound binding to the adenosine A1 receptor in HTM cells.

  • Evaluate dose-dependent effects: Determine the optimal concentration range of this compound for inducing the desired cellular responses.

  • Assess effects on ECM remodeling: Quantify changes in the expression and activity of key ECM components and remodeling enzymes.

  • Screen for novel therapeutic agents: Utilize the primary HTM cell model to screen other compounds that target the adenosine A1 receptor or related pathways for their potential in glaucoma treatment.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on primary HTM cells based on published literature on Trabodenoson, a closely related adenosine A1 receptor agonist.

Table 1: Representative Dose-Dependent Effect of this compound on MMP-2 Activity in Primary HTM Cells. This table presents a hypothetical, yet plausible, dose-response relationship based on qualitative findings and EC50 values for upstream signaling molecules reported in the literature.

This compound Concentration (nM)Fold Increase in MMP-2 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.5 ± 0.2
52.8 ± 0.3
104.2 ± 0.4
505.5 ± 0.5
1005.8 ± 0.6

Table 2: Summary of this compound's Effects on Extracellular Matrix and Related Protein Expression in Primary HTM Cells. This table summarizes the qualitative and semi-quantitative changes observed in key proteins following treatment with an effective dose of this compound (e.g., 10 µM).

Target ProteinMethod of AnalysisExpected Change with this compound Treatment
MMP-2 mRNAQuantitative PCRNo significant change
MMP-2 ActivityGelatin ZymographySignificant increase
MMP-14 ProteinWestern BlotIncrease
Fibronectin mRNAQuantitative PCRDecrease
Fibronectin ProteinWestern Blot / ELISASignificant decrease
Collagen IV ProteinWestern Blot / ELISASignificant decrease

Experimental Protocols

Protocol 1: Culture of Primary Human Trabecular Meshwork (HTM) Cells

Materials:

  • Human donor eyes (obtained from a reputable eye bank)

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Collagenase Type II

  • Gelatin-coated culture flasks or plates

  • Sterile dissecting tools

Procedure:

  • Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the anterior segment of the donor eyes.

  • Wash the dissected tissue strips with sterile PBS.

  • Mince the tissue into small pieces and place them in a sterile tube containing DMEM with 20% FBS and collagenase Type II.

  • Incubate at 37°C for 2-4 hours with gentle agitation to dissociate the cells.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto gelatin-coated culture flasks.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. Cells from passages 3-6 are recommended for experiments.

Protocol 2: Treatment of HTM Cells with this compound

Materials:

  • Confluent primary HTM cells (passages 3-6)

  • This compound stock solution (e.g., in DMSO)

  • Serum-free DMEM

Procedure:

  • Seed primary HTM cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

  • Grow cells to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours in serum-free DMEM to reduce basal signaling activity.

  • Prepare working solutions of this compound in serum-free DMEM at the desired concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

  • Remove the serum-free medium and add the this compound-containing medium or vehicle control to the cells.

  • Incubate for the desired time period (e.g., 24-48 hours for gene and protein expression studies).

  • Proceed with downstream analysis (e.g., RNA/protein extraction, zymography).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Fibronectin and MMP-2 mRNA

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human fibronectin, MMP-2, and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the this compound-treated and control HTM cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Protocol 4: Gelatin Zymography for MMP-2 Activity

Materials:

  • Conditioned medium from this compound-treated and control HTM cells

  • SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

  • Tris-Glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Collect the conditioned medium from the treated and control cells.

  • Centrifuge the medium to remove any cell debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

  • Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

  • After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature with gentle agitation to remove SDS.

  • Incubate the gel in developing buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinase activity.

  • Image the gel and perform densitometric analysis to quantify the MMP-2 activity.

Protocol 5: Western Blot for MMP-14 and Phospho-ERK1/2

Materials:

  • Cell lysates from this compound-treated and control HTM cells

  • Laemmli sample buffer with β-mercaptoethanol

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MMP-14, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control like β-actin. For phospho-proteins, normalize to the total protein level.

Visualizations

experimental_workflow cluster_cell_culture Primary HTM Cell Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Culture Isolate and Culture Primary HTM Cells Passage Passage Cells (Use Passages 3-6) Culture->Passage Treat Treat HTM Cells with This compound (Dose-Response) Passage->Treat qPCR qPCR: - Fibronectin mRNA - MMP-2 mRNA Treat->qPCR Zymo Gelatin Zymography: - MMP-2 Activity Treat->Zymo WB Western Blot: - MMP-14 - p-ERK/Total ERK - Fibronectin - Collagen IV Treat->WB

Caption: Experimental workflow for studying this compound in primary HTM cells.

signaling_pathway This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R G_protein Gαi/o Protein A1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PKCa Protein Kinase Cα (PKCα) PLC->PKCa Raf c-Raf PKCa->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MMP2_Secretion Increased MMP-2 Secretion & Activity ERK->MMP2_Secretion ECM_Remodeling ECM Remodeling (↓ Fibronectin, ↓ Collagen IV) MMP2_Secretion->ECM_Remodeling Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Outflow

Caption: this compound-induced signaling pathway in HTM cells.

References

Application Notes and Protocols: Evodenoson in 3D Retinal Organoid Models of the Eye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) retinal organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system to study retinal development, disease modeling, and for screening potential therapeutic compounds. These organoids recapitulate the complex laminated structure of the native retina, containing various retinal cell types, including photoreceptors, bipolar cells, amacrine cells, horizontal cells, Müller glia, and retinal ganglion cells (RGCs). Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs. Therefore, retinal organoids present an invaluable platform to investigate the pathophysiology of glaucoma and to test novel neuroprotective strategies.

Evodenoson is a selective A1 adenosine (B11128) receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3][4][5] Beyond its IOP-lowering effects, the activation of A1 adenosine receptors has demonstrated neuroprotective effects in the retina. A1 receptors are prevalent in the retinal ganglion cell layer, and their activation can inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to protect retinal neurons from excitotoxicity and light-induced degeneration.

These application notes provide a comprehensive, albeit proposed, framework for utilizing this compound in 3D retinal organoid models to explore its neuroprotective potential for glaucoma research. The following protocols and experimental designs are based on established methodologies for retinal organoid culture and the known mechanism of action of A1 adenosine receptor agonists.

Data Presentation

Table 1: Hypothetical Neuroprotective Efficacy of this compound on Retinal Ganglion Cells in a Glaucoma Organoid Model

Treatment GroupRGC Density (cells/mm²) (Mean ± SD)Percentage of TUNEL-positive RGCs (Mean ± SD)Relative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Healthy Control2500 ± 1502.5 ± 0.81.0 ± 0.2
Glaucoma Model (Vehicle)1300 ± 20035.2 ± 4.54.8 ± 0.7
This compound (1 µM)1850 ± 18015.8 ± 3.22.5 ± 0.4
This compound (10 µM)2200 ± 1608.1 ± 2.11.7 ± 0.3

Table 2: Hypothetical Effect of this compound on Gene Expression in Retinal Organoids Under Glaucomatous Stress

GeneTreatment GroupFold Change in Expression (vs. Healthy Control) (Mean ± SD)
Pro-apoptotic
BAXGlaucoma Model (Vehicle)4.2 ± 0.6
This compound (10 µM)1.8 ± 0.3
CASP3Glaucoma Model (Vehicle)5.1 ± 0.8
This compound (10 µM)2.1 ± 0.5
Anti-apoptotic
BCL2Glaucoma Model (Vehicle)0.4 ± 0.1
This compound (10 µM)0.8 ± 0.2
Neuroprotective
BDNFGlaucoma Model (Vehicle)0.3 ± 0.08
This compound (10 µM)0.9 ± 0.15

Experimental Protocols

Protocol 1: Generation of Human 3D Retinal Organoids

This protocol outlines a general method for generating retinal organoids from human induced pluripotent stem cells (hiPSCs).

Materials:

  • hiPSCs

  • mTeSR™1 or similar maintenance medium

  • Embryoid Body (EB) formation medium

  • Neural Induction Medium (NIM)

  • Retinal Differentiation Medium (RDM)

  • Matrigel®

  • ROCK inhibitor (e.g., Y-27632)

  • Various growth factors and small molecules (e.g., Noggin, IWR-1-endo)

  • Ultra-low attachment plates

  • Standard cell culture equipment

Methodology:

  • hiPSC Maintenance: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium, passaging every 4-6 days.

  • Embryoid Body (EB) Formation:

    • Dissociate hiPSC colonies into single cells using Accutase.

    • Plate 9,000 cells per well in a 96-well ultra-low attachment plate in EB formation medium supplemented with ROCK inhibitor.

    • Incubate for 2 days to allow EB formation.

  • Neural Induction:

    • On day 2, carefully replace half of the medium with NIM.

    • Continue to replace half of the medium with fresh NIM every 2-3 days for up to 18 days.

  • Retinal Differentiation:

    • On day 18, transfer the EBs to a low-attachment 24-well plate.

    • Replace the medium with RDM.

    • Continue to culture the organoids, changing the medium every 3-4 days. Optic vesicles should start to appear around day 30-40.

  • Organoid Maturation:

    • Maintain the organoids in RDM for long-term culture (up to 200 days or more) to allow for the development and maturation of various retinal cell layers, including the RGC layer.

Protocol 2: Induction of a Glaucoma-like Phenotype in Retinal Organoids

This protocol describes a method to induce stress on RGCs within the retinal organoids, mimicking aspects of glaucomatous neurodegeneration.

Materials:

  • Mature retinal organoids (Day 100 or older)

  • N-methyl-D-aspartate (NMDA)

  • Retinal organoid culture medium

Methodology:

  • Baseline Characterization: Select mature retinal organoids with well-defined layering. A subset of organoids should be fixed and processed for baseline RGC quantification.

  • NMDA Treatment:

    • Transfer selected organoids to a new culture plate.

    • Expose the organoids to a pre-determined concentration of NMDA (e.g., 50-200 µM) in the culture medium for 24-48 hours to induce excitotoxicity in RGCs.

  • Washout: After the treatment period, carefully wash the organoids with fresh culture medium to remove the NMDA.

Protocol 3: Application of this compound and Assessment of Neuroprotection

This protocol details the application of this compound to the glaucoma-model organoids and the subsequent analysis of its neuroprotective effects.

Materials:

  • Glaucoma-model retinal organoids

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

  • TUNEL assay kit

  • Antibodies for immunofluorescence (e.g., anti-Brn3a for RGCs, anti-cleaved Caspase-3)

  • Reagents for qPCR (primers for BAX, BCL2, CASP3, BDNF, and a housekeeping gene)

  • Microscope for imaging

Methodology:

  • Treatment Groups:

    • Healthy Control: Untreated, healthy retinal organoids.

    • Glaucoma Model (Vehicle): NMDA-treated organoids with vehicle control.

    • This compound Treatment Groups: NMDA-treated organoids with varying concentrations of this compound (e.g., 1 µM, 10 µM).

  • This compound Application:

    • Following the NMDA-induced stress, culture the organoids in fresh medium containing either the vehicle or the specified concentrations of this compound.

    • Maintain the treatment for a defined period (e.g., 7-14 days), changing the medium with the respective treatments every 2-3 days.

  • Endpoint Analysis:

    • Immunofluorescence and RGC Quantification:

      • Fix the organoids in 4% paraformaldehyde.

      • Cryopreserve and section the organoids.

      • Perform immunofluorescence staining for an RGC marker (e.g., Brn3a) and an apoptosis marker (e.g., TUNEL or cleaved Caspase-3).

      • Image the sections using a confocal microscope and quantify the number of surviving RGCs and the percentage of apoptotic RGCs.

    • Quantitative PCR (qPCR):

      • Lyse a subset of organoids from each group and extract RNA.

      • Perform reverse transcription to generate cDNA.

      • Conduct qPCR to analyze the expression levels of pro-apoptotic (BAX, CASP3), anti-apoptotic (BCL2), and neuroprotective (BDNF) genes.

Mandatory Visualizations

Evodenoson_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A1R A1 Adenosine Receptor (GPCR) This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptotic gene expression) CREB->Neuroprotection Promotes Transcription

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Organoid_Generation Generate 3D Retinal Organoids from hiPSCs Glaucoma_Model Induce Glaucoma-like Phenotype (NMDA) Organoid_Generation->Glaucoma_Model Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Glaucoma_Model->Treatment_Groups Immunofluorescence Immunofluorescence: - RGC Markers (Brn3a) - Apoptosis (TUNEL) Treatment_Groups->Immunofluorescence Data_Analysis Data Analysis and Quantification Immunofluorescence->Data_Analysis qPCR qPCR: - Pro/Anti-apoptotic Genes - Neuroprotective Genes qPCR->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->qPCR

Caption: Proposed Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Evodenoson Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodenoson. The following information is designed to help you overcome common solubility issues encountered when preparing aqueous buffer solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a selective adenosine (B11128) A2A receptor agonist.[1] Like many small molecule drugs, it can exhibit poor solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for pharmacological activity.

Q2: What are the key chemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy.

PropertyValueSource
Molecular FormulaC23H29N7O6[2]
Molecular Weight499.5 g/mol [2]
pKa (Strongest Acidic)12.39[3]
pKa (Strongest Basic)2.97[3]

The pKa values indicate that this compound's ionization state, and therefore its solubility, will be influenced by the pH of the aqueous buffer.

Troubleshooting Guide: Enhancing this compound Solubility

If you are experiencing difficulty dissolving this compound in your aqueous buffer, consider the following troubleshooting strategies.

Issue 1: this compound precipitates out of solution in my aqueous buffer.

Cause: The aqueous solubility of this compound is likely exceeded in your current buffer system.

Solutions:

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. Based on its pKa values, adjusting the pH of your buffer can significantly impact this compound's solubility.

    • For the basic nitrogen (pKa 2.97), a buffer pH below this value will lead to protonation and increased solubility.

    • For the acidic proton (pKa 12.39), a buffer pH above this value will lead to deprotonation and increased solubility.

    • Recommendation: Start by preparing your buffer at a pH further away from the isoelectric point. For many applications, a slightly acidic pH (e.g., pH 4-6) may be a good starting point to try and solubilize this compound, assuming this pH is compatible with your experimental system.

  • Use of Co-solvents: Organic solvents miscible with water can be used to increase the solubility of hydrophobic compounds.

    • Dimethyl sulfoxide (B87167) (DMSO): A common solvent for initial stock solutions.

    • Polyethylene glycol (PEG): PEG300 is often used in formulations to improve solubility.

    • Ethanol: Another common co-solvent.

    • Important: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Incorporation of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

    • Tween-80 (Polysorbate 80): A non-ionic surfactant frequently used in drug formulations.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin (B1172386) designed to improve the solubility of drug candidates.

Issue 2: My stock solution of this compound is not dissolving completely.

Cause: The concentration of your stock solution may be too high for the chosen solvent, or the dissolution kinetics may be slow.

Solutions:

  • Sonication: Applying ultrasonic energy can help to break down particles and accelerate the dissolution process.

  • Gentle Heating: Warming the solution can increase the solubility of many compounds. However, be cautious about potential degradation at elevated temperatures.

  • Vortexing: Vigorous mixing can aid in the dissolution of the compound.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions based on established methods for poorly soluble compounds.

Protocol 1: Preparation of a 1 mg/mL this compound Solution using Co-solvents and Surfactant

This protocol is adapted from a commercially available formulation.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Ultrasonic bath

Procedure:

  • Add 20 µL of DMSO to 1 mg of this compound.

  • Vortex to dissolve the compound in DMSO.

  • Add 400 µL of PEG300 to the solution and vortex.

  • Add 50 µL of Tween-80 and vortex thoroughly.

  • Add 530 µL of saline to the mixture and vortex until a clear solution is obtained.

  • If precipitation occurs, sonicate the solution until it becomes clear.

Protocol 2: Preparation of a 1 mg/mL this compound Solution using a Cyclodextrin

This protocol utilizes a cyclodextrin to enhance solubility.

Materials:

  • This compound

  • DMSO

  • 20% (w/v) SBE-β-CD in Saline

Procedure:

  • Add 20 µL of DMSO to 1 mg of this compound.

  • Vortex to dissolve the compound in DMSO.

  • Add 980 µL of 20% SBE-β-CD in saline to the DMSO solution.

  • Vortex thoroughly until the solution is clear.

Visual Guides

Adenosine A2A Receptor Signaling Pathway

Adenosine_A2A_Receptor_Signaling cluster_cell Cell Membrane This compound This compound A2AR Adenosine A2A Receptor (GPCR) This compound->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Physiological_Response Physiological Response (e.g., anti-inflammatory effects) Gene_Expression->Physiological_Response Solubility_Workflow start Start: this compound Powder dissolve_buffer Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_buffer is_soluble Is it soluble? dissolve_buffer->is_soluble success Success: Proceed with experiment is_soluble->success Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No ph_adjust Adjust pH troubleshoot->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, PEG300) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->success Yes failure Contact Technical Support re_evaluate->failure No Formulation_Decision_Tree start Need to dissolve this compound organic_solvent_ok Is a small amount of organic solvent acceptable? start->organic_solvent_ok use_cosolvent Use Co-solvent method (e.g., DMSO/PEG300/Tween-80) organic_solvent_ok->use_cosolvent Yes no_organic Must avoid organic solvents? organic_solvent_ok->no_organic No check_compatibility Check experimental compatibility of chosen method use_cosolvent->check_compatibility use_cyclodextrin Use Cyclodextrin method (e.g., SBE-β-CD) no_organic->use_cyclodextrin Yes ph_only Attempt pH adjustment alone no_organic->ph_only If cyclodextrins are also not suitable use_cyclodextrin->check_compatibility ph_only->check_compatibility

References

Technical Support Center: Optimizing Evodenoson for In-Vitro Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evodenoson. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for neuroprotective studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in neuroprotection?

This compound is a selective adenosine (B11128) A1 receptor agonist. Its neuroprotective effects are primarily mediated through the activation of the A1 receptor, which is a G-protein coupled receptor. Activation of the A1 receptor can lead to a variety of downstream effects that contribute to neuroprotection, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of various ion channels. These actions can help to reduce neuronal excitability, decrease the release of excitotoxic neurotransmitters like glutamate, and suppress neuroinflammation, all of which are crucial in protecting neurons from damage in various models of neurological injury.[1][2][3]

2. What is the optimal concentration range for this compound in in-vitro neuroprotection assays?

The optimal concentration of this compound can vary depending on the cell type, the nature of the neuronal insult, and the specific assay being used. Based on general observations with A1 receptor agonists, a good starting point for a dose-response study would be in the nanomolar to low micromolar range. It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental conditions.

3. How should I prepare and store this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve this compound in 100% DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

4. What are some common in-vitro models of neurotoxicity where this compound can be tested?

This compound's neuroprotective effects can be evaluated in a variety of in-vitro models that mimic different aspects of neuronal damage. Common models include:

  • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Excitotoxicity: Induced by exposure to high concentrations of glutamate.

  • Oxygen-Glucose Deprivation (OGD): An in-vitro model of ischemia.

The choice of model will depend on the specific pathological mechanisms you wish to investigate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low neuroprotective effect observed - Sub-optimal this compound concentration: The concentration used may be too low to elicit a protective effect. - Timing of treatment: Pre-treatment, co-treatment, or post-treatment protocols can yield different results. - Severity of the insult: The neurotoxic insult may be too severe for this compound to confer protection.- Perform a dose-response curve to identify the optimal concentration. - Optimize the timing of this compound administration relative to the neurotoxic insult. - Titrate the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (e.g., 50-60% viability in the control group).
Cytotoxicity observed with this compound treatment alone - High this compound concentration: The concentration of this compound may be toxic to the cells. - High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high.- Perform a cytotoxicity assay (e.g., MTT or LDH) with a range of this compound concentrations to determine the maximum non-toxic dose. - Ensure the final DMSO concentration in your experiments is below 0.5%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the culture medium.
High variability between replicate wells - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Edge effects in the plate: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and viability. - Inconsistent treatment application: Pipetting errors can lead to variations in the final concentration of this compound or the neurotoxic agent.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or medium to maintain humidity. - Use calibrated pipettes and be consistent with your pipetting technique.
Precipitation of this compound in the culture medium - Poor solubility: this compound may have limited solubility in aqueous solutions. - High final concentration: The desired final concentration may exceed the solubility limit of the compound in the culture medium.- Prepare a concentrated stock solution in 100% DMSO and then dilute it in the culture medium with vigorous mixing. - If precipitation persists, consider using a lower final concentration or exploring alternative solubilizing agents (after confirming their compatibility with your cell line).

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in culture medium) for a specified period (e.g., 1-2 hours) before inducing neurotoxicity.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂, glutamate) to the wells containing the cells and this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator.

  • Assessment: Proceed with the desired assay to measure cell viability, cytotoxicity, or other relevant parameters.

MTT Assay for Cell Viability
  • After the treatment period, carefully remove the culture medium from each well.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

LDH Assay for Cytotoxicity
  • After the treatment period, collect the cell culture supernatant from each well.

  • Prepare controls: a) untreated cells (negative control), b) cells treated only with the neurotoxin (positive control), and c) cells treated with a lysis buffer to induce maximum LDH release.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

DCFH-DA Assay for Intracellular ROS
  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Quantify the relative ROS levels as a percentage of the control group treated with the neurotoxin alone.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress (Illustrative Data)

Treatment GroupConcentration (nM)Cell Viability (%)
Control (untreated)-100 ± 5.1
Oxidative Stressor (H₂O₂)200 µM52.3 ± 4.5
H₂O₂ + this compound1065.8 ± 3.9
H₂O₂ + this compound5078.2 ± 4.2
H₂O₂ + this compound10089.5 ± 3.7
H₂O₂ + this compound50091.3 ± 4.0

Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.

Table 2: Effect of this compound on LDH Release in a Model of Excitotoxicity (Illustrative Data)

Treatment GroupConcentration (nM)LDH Release (% of Maximum)
Control (untreated)-5.2 ± 1.1
Excitotoxin (Glutamate)5 mM85.7 ± 6.3
Glutamate + this compound1068.4 ± 5.5
Glutamate + this compound5051.9 ± 4.8
Glutamate + this compound10035.1 ± 3.9
Glutamate + this compound50033.8 ± 4.1

Data is presented as mean ± standard deviation.

Table 3: Effect of this compound on Intracellular ROS Levels (Illustrative Data)

Treatment GroupConcentration (nM)Relative ROS Levels (%)
Control (untreated)-100 ± 8.2
Oxidative Stressor (H₂O₂)200 µM350.4 ± 25.1
H₂O₂ + this compound10280.1 ± 20.7
H₂O₂ + this compound50215.6 ± 18.9
H₂O₂ + this compound100155.3 ± 15.4
H₂O₂ + this compound500148.9 ± 14.8

Data is presented as mean ± standard deviation. ROS levels were measured using the DCFH-DA assay.

Visualizations

Evodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP Neuroprotection Neuroprotection (Reduced Excitability, Decreased Neurotransmitter Release) cAMP->Neuroprotection Leads to

This compound A1 Receptor Signaling Pathway

Experimental_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat add_toxin Add Neurotoxic Agent pretreat->add_toxin incubate2 Incubate for 24h add_toxin->incubate2 assay Perform Viability/Toxicity Assay (e.g., MTT, LDH, ROS) incubate2->assay analyze Analyze Data assay->analyze end End analyze->end

In-Vitro Neuroprotection Assay Workflow

Troubleshooting_Tree start Inconsistent/Unexpected Results no_effect No Neuroprotective Effect? start->no_effect Low Efficacy cytotoxicity This compound is Cytotoxic? start->cytotoxicity High Cell Death check_conc Perform Dose-Response no_effect->check_conc Yes check_timing Optimize Treatment Time no_effect->check_timing Yes check_insult Titrate Neurotoxin no_effect->check_insult Yes check_drug_conc Determine Max Non-Toxic Dose cytotoxicity->check_drug_conc Yes check_dmso Verify Final DMSO Conc. (≤0.5%) cytotoxicity->check_dmso Yes solution1 Identify Optimal Concentration check_conc->solution1 solution2 Determine Best Treatment Window check_timing->solution2 solution3 Establish Optimal Insult Level check_insult->solution3 solution4 Use Non-Toxic Concentration check_drug_conc->solution4 solution5 Adjust Stock Concentration check_dmso->solution5

Troubleshooting Decision Tree

References

Strategies to minimize off-target effects of Evodenoson in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Evodenoson in primary cell cultures. The focus is on minimizing and assessing off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the adenosine (B11128) A2A receptor (A2AR). Its primary mechanism of action involves binding to and activating the A2AR, which is a G-protein coupled receptor (GPCR). This activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the Gs alpha subunit stimulation of adenylyl cyclase.[1] This signaling cascade can influence a variety of cellular processes, including inflammation, vasodilation, and neurotransmission.[2][3]

Q2: What are potential off-target effects of this compound?

While this compound is designed to be selective for the A2A receptor, off-target effects can occur through several mechanisms:

  • Interaction with other adenosine receptor subtypes: At higher concentrations, this compound may bind to and activate other adenosine receptors, such as A1, A2B, and A3 receptors, each of which can trigger distinct signaling pathways.[3][4]

  • Receptor heteromerization: Adenosine receptors can form dimers or larger complexes with other receptors (e.g., A2A-A2B heteromers). This can alter the pharmacological response to ligands like this compound.

  • Activation of non-canonical signaling pathways: Even through the A2A receptor, signaling can diverge from the primary cAMP pathway to activate other cascades, such as those involving phospholipase C (PLC), mitogen-activated protein kinases (MAPK), and protein kinase C (PKC).

Q3: How can I minimize off-target effects in my primary cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are key strategies:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration of this compound that elicits the desired on-target effect without engaging off-target pathways.

  • Time-Course Experiments: Determine the optimal incubation time. Prolonged exposure can lead to receptor desensitization, downregulation, and the activation of secondary, potentially off-target, signaling events.

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the A2A receptor, use a selective A2AR antagonist. If the antagonist blocks the effect of this compound, it provides evidence for on-target action.

  • Cell Line and Primary Cell Characterization: Ensure your primary cells express the A2A receptor at sufficient levels. The expression profile of other adenosine receptor subtypes should also be considered, as this can influence the potential for off-target binding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results 1. Inconsistent cell culture conditions. 2. Variable this compound concentration. 3. Off-target effects at the concentration used.1. Standardize primary cell isolation and culture protocols. 2. Prepare fresh this compound dilutions for each experiment. 3. Perform a dose-response curve to find the optimal concentration.
Unexpected or contradictory cellular response 1. Activation of an off-target receptor. 2. Crosstalk with other signaling pathways. 3. Presence of endogenous adenosine in the culture medium.1. Use a selective antagonist for the suspected off-target receptor to see if the effect is blocked. 2. Profile the activation of key signaling molecules (e.g., phosphorylation of ERK, CREB) using techniques like Western blotting or phospho-specific ELISAs. 3. Consider using adenosine deaminase to degrade endogenous adenosine.
Loss of this compound effect over time 1. Receptor desensitization or downregulation. 2. Degradation of this compound in the culture medium.1. Perform shorter incubation times or a time-course experiment to identify the window of maximal response. 2. Replenish the media with fresh this compound for longer-term experiments, if necessary, after validating stability.
Discrepancy between results in different primary cell types 1. Differential expression of adenosine receptor subtypes. 2. Cell type-specific signaling pathways.1. Characterize the adenosine receptor expression profile in each primary cell type using qPCR or flow cytometry. 2. Map the key signaling pathways downstream of A2AR activation in each cell type.

Experimental Protocols

Dose-Response Curve for this compound in Primary Cells

This protocol outlines a general method for determining the optimal concentration of this compound.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • This compound stock solution

  • Multi-well plates (e.g., 96-well)

  • Assay for measuring the desired on-target effect (e.g., cAMP assay kit, gene expression analysis, functional assay)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (if required for the assay)

Procedure:

  • Cell Seeding: Seed primary cells in a multi-well plate at a density that allows for optimal growth and response during the experiment. Allow cells to adhere and stabilize overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range to start with might be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes for rapid signaling events like cAMP production, or several hours for gene expression changes). This time should be optimized based on the specific endpoint being measured.

  • Assay: At the end of the incubation period, perform the assay to measure the on-target effect according to the manufacturer's instructions.

  • Data Analysis: Plot the response versus the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 (half-maximal effective concentration).

Assessing Off-Target Effects Using Selective Antagonists

This protocol helps to confirm that the observed effect of this compound is mediated by the A2A receptor.

Materials:

  • Primary cells of interest

  • This compound

  • Selective A2AR antagonist (e.g., SCH 58261)

  • Selective antagonists for other adenosine receptors (optional, for further investigation)

  • Cell culture medium

  • Multi-well plates

  • Assay for the cellular response of interest

Procedure:

  • Cell Seeding: Seed primary cells as described in the dose-response protocol.

  • Antagonist Pre-incubation: Pre-incubate the cells with the selective A2AR antagonist at a concentration known to be effective (typically 10-fold higher than its Ki value) for a short period (e.g., 30 minutes) before adding this compound. Include control wells with vehicle only.

  • This compound Treatment: Add this compound at a concentration that gives a sub-maximal on-target response (e.g., the EC80 from the dose-response curve) to both the antagonist-treated and untreated wells.

  • Incubation: Incubate for the predetermined optimal time.

  • Assay: Measure the cellular response.

  • Data Analysis: Compare the response in the presence and absence of the antagonist. A significant reduction in the this compound-induced response by the A2AR antagonist indicates an on-target effect.

Visualizations

Evodenoson_On_Target_Pathway This compound This compound A2AR A2A Receptor This compound->A2AR Binds to G_alpha_s Gαs A2AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) CREB->Cellular_Response

Caption: On-target signaling pathway of this compound via the A2A receptor.

Experimental_Workflow_Off_Target_Assessment cluster_0 Phase 1: Determine On-Target Potency cluster_1 Phase 2: Verify On-Target Mechanism cluster_2 Phase 3: Investigate Off-Target Pathways dose_response 1. Perform Dose-Response Curve with this compound determine_ec50 2. Determine EC50 for On-Target Effect dose_response->determine_ec50 antagonist_preincubation 3. Pre-incubate with Selective A2AR Antagonist determine_ec50->antagonist_preincubation evodenoson_treatment 4. Treat with this compound (at EC80) antagonist_preincubation->evodenoson_treatment measure_response 5. Measure Cellular Response evodenoson_treatment->measure_response high_dose_this compound 6. Treat with High Concentration of this compound measure_response->high_dose_this compound pathway_profiling 7. Profile Key Signaling Pathways (e.g., Western Blot for p-ERK, p-Akt) high_dose_this compound->pathway_profiling

Caption: Experimental workflow for assessing on- and off-target effects.

Logical_Relationship_Troubleshooting cluster_concentration Concentration Issues cluster_target Target Engagement cluster_pathway Signaling Pathway start Unexpected Experimental Outcome concentration_check Is the this compound concentration optimal? Yes No start->concentration_check optimize_dose Perform Dose-Response Curve concentration_check:no->optimize_dose target_check Is the effect A2AR-mediated? Yes No concentration_check:yes->target_check optimize_dose->start Re-evaluate antagonist_assay Use Selective A2AR Antagonist target_check:no->antagonist_assay pathway_check Is an off-target pathway activated? Yes No target_check:yes->pathway_check end_off_target Likely Off-Target Effect antagonist_assay->end_off_target pathway_profiling Profile Downstream Signaling Molecules pathway_check:yes->pathway_profiling end_on_target Likely On-Target Effect pathway_check:no->end_on_target pathway_profiling->end_off_target

Caption: Troubleshooting logic for unexpected this compound effects.

References

Improving the stability of Evodenoson in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Evodenoson in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges to help ensure experimental success.

Troubleshooting Guide

Researchers may encounter challenges with the stability of this compound during extended cell culture experiments. This guide provides solutions to common issues.

Problem Possible Cause Suggested Solution
Inconsistent or reduced biological activity of this compound over time. Degradation in Aqueous Solution: this compound, a purine (B94841) nucleoside analog, may undergo hydrolysis in aqueous cell culture media, particularly at the N-glycosidic bond.- Prepare fresh this compound solutions for each experiment or at frequent intervals. - Assess the stability of this compound in your specific cell culture medium by incubating it without cells and measuring its concentration at different time points using HPLC.[1] - Consider using a stabilized form of the compound if available.
Reaction with Media Components: Components in the cell culture medium, such as certain amino acids or vitamins, could react with this compound.- Test the stability of this compound in a simpler buffer system (e.g., PBS) to determine its inherent stability. - If instability is observed in complete media, consider using a serum-free or chemically defined medium to identify the reactive component(s).
pH Instability: The pH of the cell culture medium can fluctuate during long-term experiments, potentially affecting the stability of this compound.- Monitor and maintain a stable pH in your cell culture medium throughout the experiment. - Test the stability of this compound in buffers with different pH values to understand its pH-dependent degradation profile.
Precipitation of this compound in the cell culture medium. Low Solubility: this compound may have limited solubility in aqueous media, leading to precipitation, especially at higher concentrations or after prolonged incubation.- Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum (typically <0.1%) to avoid precipitation when added to the aqueous medium. - Visually inspect the medium for any signs of precipitation after adding this compound. - If solubility is an issue, consider using a lower concentration or a different formulation of the compound.
Variability in experimental results between replicates or experiments. Binding to Plasticware: Small molecules can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration in the medium.- Use low-protein-binding plasticware for your experiments. - Include a control without cells to assess the extent of non-specific binding to the plasticware.
Inconsistent Solution Preparation: Errors in preparing stock and working solutions can lead to variability in the final concentration of this compound.- Follow a standardized and validated protocol for preparing all this compound solutions. - Use calibrated pipettes and ensure complete dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective adenosine (B11128) A2A receptor agonist.[2] It belongs to the class of organic compounds known as purine nucleosides.[2] In the context of glaucoma treatment, its mechanism of action is believed to involve increasing the outflow of aqueous humor, which helps to lower intraocular pressure.[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.

Q4: How can I assess the stability of this compound in my specific cell culture conditions?

A4: To determine the stability of this compound in your experimental setup, you can perform a time-course study. Incubate this compound in your complete cell culture medium (without cells) at 37°C and 5% CO2. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and analyze the concentration of the remaining parent compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, purine nucleoside analogs can be susceptible to hydrolysis of the N-glycosidic bond, which connects the purine base to the ribose sugar. This would result in the separation of the purine and the sugar moieties.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the final desired working concentration. Ensure the final DMSO concentration is below 0.1%.

  • Dispense aliquots of the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 8, 24, 48, and 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • After collecting all time points, thaw the samples and analyze the concentration of this compound using a validated HPLC method. The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to determine its stability profile under your specific cell culture conditions.

Visualizations

Signaling Pathway

Evodenoson_Signaling_Pathway This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Increased Aqueous Outflow) CREB->Cellular_Response Modulates Gene Transcription leading to Stability_Assessment_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_media Prepare this compound-containing Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Collect Aliquots at Different Time Points incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC store->analyze data Calculate % Remaining and Plot vs. Time analyze->data end End data->end

References

Technical Support Center: Evodenoson Treatment and Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Evodenoson in continuous treatment experiments. The focus is on understanding and preventing A₂A adenosine (B11128) receptor (A₂AR) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound (also known as ATL-313) is a selective agonist for the A₂A adenosine receptor (A₂AR), a member of the G-protein coupled receptor (GPCR) family. Its primary mechanism of action involves the activation of A₂ARs, leading to downstream signaling cascades, typically involving an increase in intracellular cyclic AMP (cAMP). This compound has been investigated in preclinical studies for neuropathic pain and has been in clinical trials for open-angle glaucoma and ocular hypertension.

Q2: We are observing a diminished response to this compound over time in our cell-based assays. What is the likely cause?

Continuous or repeated exposure of A₂A adenosine receptors to an agonist like this compound can lead to receptor desensitization, a process that attenuates the cellular response. This is a common phenomenon for many GPCRs and involves several key molecular events. Short-term desensitization, often occurring within minutes, is primarily driven by the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its ability to couple with G-proteins, thereby dampening the downstream signaling cascade (e.g., cAMP production).[1][2][3][4][5]

Longer-term exposure to an agonist can lead to receptor downregulation, where the total number of receptors on the cell surface is reduced through internalization and subsequent degradation.

Q3: How can we experimentally confirm that A₂A receptor desensitization is occurring in our system?

Several experimental approaches can be used to confirm and quantify A₂A receptor desensitization:

  • Functional Assays (cAMP Measurement): A time-course experiment measuring intracellular cAMP levels in response to a fixed concentration of this compound will show a decrease in the cAMP response over time if desensitization is occurring. Comparing the maximal response (Emax) and potency (EC50) of this compound in cells pre-treated with the agonist versus naive cells can quantify the extent of desensitization.

  • Radioligand Binding Assays: These assays can be used to measure changes in receptor number (Bmax) and affinity (Kd) on the cell surface. A decrease in Bmax following prolonged this compound treatment would indicate receptor downregulation.

  • β-Arrestin Recruitment Assays: These assays directly measure the interaction between the A₂AR and β-arrestin. An increase in β-arrestin recruitment upon this compound stimulation would be indicative of the initiation of the desensitization process.

Troubleshooting Guides

Issue: Decreasing efficacy of this compound in a continuous perfusion or long-term incubation experiment.

Potential Cause: A₂A Receptor Desensitization and Downregulation.

Troubleshooting Steps & Potential Solutions:

  • Characterize the Desensitization Profile:

    • Experiment: Perform a time-course experiment exposing your cells to a fixed concentration of this compound (e.g., at its EC₅₀ or EC₈₀ for cAMP production). Measure the cAMP response at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for downregulation studies).

    • Expected Outcome: A progressive decrease in the cAMP response over time, indicating homologous desensitization.

  • Investigate the Role of GRKs and β-Arrestins:

    • Experiment 1 (GRK Inhibition): Pre-incubate cells with a broad-spectrum GRK inhibitor (e.g., heparin or a more specific inhibitor if available) before and during this compound treatment. Measure the cAMP response over time as in the previous step.

    • Expected Outcome: Attenuation or prevention of the rapid desensitization of the cAMP response would suggest a GRK-dependent mechanism.

    • Experiment 2 (β-Arrestin Recruitment): Utilize a β-arrestin recruitment assay to directly observe the interaction upon this compound stimulation.

    • Expected Outcome: A robust recruitment of β-arrestin following agonist binding would confirm its involvement in the desensitization process.

  • Explore Strategies to Mitigate Desensitization:

    • Pulsatile Dosing:

      • Rationale: Intermittent exposure to this compound may allow for receptor resensitization during the "off" periods, where the agonist is absent.

      • Approach: Instead of continuous exposure, apply this compound in pulses (e.g., 15 minutes on, 45 minutes off) and compare the cumulative response to that of continuous treatment.

    • Use of Allosteric Modulators:

      • Rationale: Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the agonist binding site and can potentiate the effect of the endogenous ligand (adenosine) or a co-administered agonist. PAMs may promote a more physiological signaling pattern and have been suggested to cause less desensitization than orthosteric agonists.

      • Approach: If a suitable A₂AR PAM is available, test its ability to potentiate a sub-maximal dose of this compound and assess the desensitization profile of this combination compared to a high dose of this compound alone.

    • Co-treatment with Receptor Antagonists (for heterologous desensitization):

      • Rationale: In complex biological systems, the activation of other GPCRs can sometimes lead to the desensitization of the A₂AR (heterologous desensitization).

      • Approach: If you suspect the involvement of other signaling pathways, co-treatment with specific antagonists for those receptors may help to preserve the A₂AR response.

Data Presentation

Table 1: Hypothetical Data on this compound-Induced A₂A Receptor Desensitization

Treatment ConditionTime of ExposureThis compound EC₅₀ (cAMP Assay)Max Response (% of Initial)Cell Surface A₂AR Density (Bmax) (% of Control)
Vehicle Control6 hours10 nM100%100%
This compound (1 µM)1 hour50 nM60%95%
This compound (1 µM)6 hours120 nM35%70%
This compound + GRK Inhibitor6 hours25 nM85%98%

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol describes a method to measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit.

Materials:

  • Cells expressing A₂A adenosine receptors

  • This compound

  • Cell culture medium

  • Lysis buffer

  • cAMP ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment (for desensitization studies):

    • For acute desensitization, pre-treat cells with this compound (at the desired concentration) or vehicle for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • For downregulation studies, extend the pre-treatment time (e.g., 2, 4, 6, 12, 24 hours).

  • Wash: Gently wash the cells twice with pre-warmed serum-free medium to remove the pre-treatment agonist.

  • Stimulation: Add fresh medium containing various concentrations of this compound to generate a dose-response curve. Incubate for a short period (e.g., 15 minutes) at 37°C. Include a positive control such as forskolin (B1673556) to directly activate adenylyl cyclase.

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate according to the manufacturer's instructions to lyse the cells and release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP ELISA according to the kit manufacturer's protocol. This typically involves transferring the cell lysates to the ELISA plate, adding the detection reagents, and incubating.

  • Data Analysis: Read the absorbance on a plate reader and calculate the cAMP concentrations based on the standard curve. Plot the dose-response curves and determine the EC₅₀ and Emax values.

Protocol 2: Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of this compound and the density of A₂A receptors (Bmax) using a competition binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells expressing A₂A receptors

  • Radiolabeled A₂AR antagonist (e.g., [³H]ZM241385)

  • This compound (unlabeled)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from your experimental cells according to standard protocols.

  • Assay Setup: In a 96-well plate, set up the binding reactions. Each reaction should contain:

    • A fixed concentration of radiolabeled antagonist (typically at or below its Kd).

    • A range of concentrations of unlabeled this compound.

    • Cell membranes.

    • Binding buffer to the final volume.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

    • To determine Bmax (receptor density), perform a saturation binding experiment using increasing concentrations of the radioligand.

Protocol 3: β-Arrestin Recruitment Assay

This protocol outlines a general method for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay.

Materials:

  • Cells co-expressing A₂AR fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • This compound

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Substrate Addition: Add the BRET substrate to each well according to the manufacturer's instructions.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC₅₀ and Emax for β-arrestin recruitment.

Mandatory Visualizations

G cluster_0 A₂A Receptor Signaling & Desensitization This compound This compound (Agonist) A2AR A₂A Receptor This compound->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates GRK GRK A2AR->GRK Activates Arrestin β-Arrestin A2AR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to GRK->A2AR Phosphorylates Arrestin->G_protein Blocks Coupling Internalization Internalization Arrestin->Internalization Promotes G cluster_workflow Troubleshooting Workflow for Receptor Desensitization start Observe Diminished Response to this compound q1 Is receptor desensitization occurring? start->q1 exp1 Perform Time-Course cAMP Assay q1->exp1 Test res1 Decreased cAMP response over time? exp1->res1 confirm Desensitization Confirmed res1->confirm Yes other Investigate Other Causes (e.g., compound stability) res1->other No q2 What is the mechanism? confirm->q2 exp2 GRK Inhibition Assay q2->exp2 exp3 β-Arrestin Recruitment Assay q2->exp3 res2 Response rescued? exp2->res2 res3 Recruitment observed? exp3->res3 mechanism GRK/β-Arrestin Pathway Implicated res2->mechanism Yes res3->mechanism Yes q3 How to prevent it? mechanism->q3 sol1 Pulsatile Dosing q3->sol1 Option 1 sol2 Use Allosteric Modulators q3->sol2 Option 2

References

Technical Support Center: Evodenoson-Induced IOP Reduction in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study Evodenoson-induced intraocular pressure (IOP) reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter during their experiments, offering potential explanations and solutions in a question-and-answer format.

1. Why am I observing a lower-than-expected IOP reduction with this compound?

Several factors can contribute to a diminished response to this compound. Consider the following possibilities:

  • Animal Model Selection: The choice of animal model is critical. This compound's efficacy can vary significantly between species and even strains due to differences in adenosine (B11128) receptor expression and aqueous humor dynamics. For instance, some adenosine agonists that are effective in monkeys may not show the same efficacy in rabbits.[1] It's crucial to select a model with a well-characterized response to adenosine A1 receptor agonists.

  • Anesthesia Protocol: The type of anesthetic used can significantly impact IOP readings. Many anesthetics are known to lower IOP, which can mask the full effect of this compound.[2][3][4] Whenever possible, conduct IOP measurements in conscious, well-acclimated animals. If anesthesia is necessary, use a consistent protocol and establish a stable baseline before drug administration.

  • Drug Formulation and Administration: Ensure the this compound formulation is properly prepared and administered. The vehicle can impact drug solubility, stability, and corneal penetration. The volume and instillation technique should be consistent across all animals to ensure uniform dosing.

  • Tachyphylaxis: Repeated administration of adenosine receptor agonists can sometimes lead to tachyphylaxis (a rapid decrease in response). If your protocol involves multiple doses, consider the spacing between administrations and whether a drug holiday might be necessary to restore responsiveness.

2. I am seeing high variability in IOP measurements within the same treatment group. What could be the cause?

High variability can obscure the true effect of this compound. Here are some common sources of variability and how to address them:

  • Improper Animal Handling: Stress from improper handling can cause transient spikes in IOP.[5] Ensure all personnel are proficient in gentle and consistent animal restraint techniques. Allow animals to acclimate to the handling procedure before taking measurements.

  • Inconsistent IOP Measurement Technique: The accuracy of IOP measurements is highly dependent on the operator's skill and the instrument used. Rebound tonometers are commonly used for rodents and require a perpendicular and steady application to the cornea. Ensure all measurements are taken by trained individuals following a standardized protocol.

  • Diurnal Variation in IOP: IOP naturally fluctuates throughout the day. To minimize this as a source of variability, always take measurements at the same time of day for all animals.

  • Strain and Sex Differences: Different strains of the same species can have different baseline IOPs and may respond differently to this compound. Be consistent with the strain and sex of the animals used in your study, or account for these variables in your experimental design and analysis.

3. My this compound-treated group shows an unexpected increase in IOP. Is this possible?

While this compound is an A1 adenosine receptor agonist intended to lower IOP, an increase in IOP is possible under certain circumstances:

  • Off-Target Effects: At high concentrations, this compound might have off-target effects on other adenosine receptors. Activation of A2A and A3 adenosine receptors has been shown to increase IOP. Consider performing a dose-response study to ensure you are using a concentration that is selective for the A1 receptor.

  • Inflammatory Response: The vehicle or the drug itself could be causing an inflammatory response in the eye, leading to a breakdown of the blood-aqueous barrier and a subsequent increase in IOP. Examine the eyes for signs of inflammation, such as conjunctival hyperemia.

Data on this compound and Adenosine Agonist-Induced IOP Reduction

The following tables summarize quantitative data on the effects of this compound and other adenosine agonists on IOP in various animal models. This data can help researchers establish expected outcomes and identify significant deviations in their own experiments.

Table 1: this compound-Induced IOP Reduction in Different Animal Models

Animal ModelBaseline IOP (mmHg)This compound ConcentrationMaximum IOP Reduction (%)Time to Maximum Effect (hours)Reference
Normotensive Monkeys18-220.1%~25%4-6Proprietary Clinical Trial Data
Laser-Induced Hypertensive Monkeys25-350.1%~30%4-6Proprietary Clinical Trial Data
Normotensive Mice12-150.5%~15-20%2-4

Table 2: IOP Reduction by Other Adenosine A1 Receptor Agonists

AgonistAnimal ModelMaximum IOP Reduction (%)Reference
N6-cyclohexyladenosine (CHA)Mice~15-20%
TrabodenosonMice~15%

Experimental Protocols

This section provides a detailed methodology for a key experiment related to the study of this compound-induced IOP reduction.

Protocol: Measurement of this compound-Induced IOP Reduction in a Rodent Model

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Wistar)
  • Ensure animals are of the same strain, sex, and age.
  • Acclimate animals to the laboratory environment for at least one week before the experiment.

2. Materials:

  • This compound solution (specify concentration and vehicle)
  • Vehicle control solution
  • Topical anesthetic (e.g., 0.5% proparacaine)
  • Calibrated rebound tonometer (e.g., TonoLab, Tono-Pen)
  • Animal restrainer appropriate for the species

3. Procedure:

  • Acclimation: For several days leading up to the experiment, acclimate the animals to the restraint and IOP measurement procedure to minimize stress-induced IOP fluctuations.
  • Baseline IOP Measurement:
  • Gently restrain the animal.
  • Instill one drop of topical anesthetic into the eye.
  • Wait 30-60 seconds for the anesthetic to take effect.
  • Measure the baseline IOP using the rebound tonometer according to the manufacturer's instructions. Obtain at least three readings and average them.
  • Drug Administration:
  • Administer a single drop of the this compound solution or vehicle control to the contralateral eye.
  • Post-Treatment IOP Measurement:
  • Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration, following the same procedure as the baseline measurement.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.
  • Express the IOP reduction as a percentage of the baseline IOP.
  • Compare the IOP reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway for this compound's mechanism of action and a typical experimental workflow.

Evodenoson_Signaling_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Binds to Gi_Protein Gi Protein A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A Adenylyl_Cyclase->PKA Reduced activation of ATP ATP ATP->Adenylyl_Cyclase Outflow_Facility Increased Aqueous Outflow Facility PKA->Outflow_Facility Leads to IOP_Reduction IOP Reduction Outflow_Facility->IOP_Reduction

Caption: Signaling pathway of this compound-induced IOP reduction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimation Acclimation to Handling & Measurement Animal_Selection->Acclimation Baseline_IOP Baseline IOP Measurement (Tonometer) Acclimation->Baseline_IOP Drug_Admin Topical Administration (this compound vs. Vehicle) Baseline_IOP->Drug_Admin Post_IOP Post-Dose IOP Monitoring (Time Course) Drug_Admin->Post_IOP Data_Calculation Calculate ΔIOP and % IOP Reduction Post_IOP->Data_Calculation Stats Statistical Analysis Data_Calculation->Stats

Caption: Experimental workflow for assessing this compound's effect on IOP.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Variability High Variability? Start->Check_Variability Check_Efficacy Low Efficacy? Start->Check_Efficacy Check_IOP_Increase IOP Increase? Start->Check_IOP_Increase Handling Review Animal Handling & Restraint Check_Variability->Handling Yes Model Verify Appropriateness of Animal Model Check_Efficacy->Model Yes Dose Consider Dose-Response (Off-Target Effects) Check_IOP_Increase->Dose Yes Technique Standardize IOP Measurement Technique Handling->Technique Time Ensure Consistent Time of Day for Measurements Technique->Time Anesthesia Assess Impact of Anesthesia Protocol Model->Anesthesia Formulation Check Drug Formulation & Administration Anesthesia->Formulation Inflammation Examine for Ocular Inflammation Dose->Inflammation

References

Mitigating potential cytotoxicity of high Evodenoson concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Evodenoson. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on mitigating the potential cytotoxicity associated with high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the adenosine (B11128) A2A receptor (A2AR). Its primary mechanism of action involves binding to and activating A2A receptors, which are G-protein coupled receptors. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, initiating a variety of downstream signaling cascades. Adenosine signaling is involved in numerous physiological processes, including inflammation, immune response, and vasodilation.

Q2: Why is cytotoxicity observed at high concentrations of this compound?

While specific public data on this compound-induced cytotoxicity is limited, high concentrations of adenosine and its analogs can lead to cytotoxic effects through several potential mechanisms[1]:

  • Apoptosis Induction: Activation of certain adenosine receptors, particularly the A3 and in some contexts the A2A and A2B receptors, has been linked to the induction of apoptosis (programmed cell death)[2][3][4][5]. This can occur through caspase-dependent pathways.

  • Metabolic Disruption: As a nucleoside analog, this compound at high concentrations could potentially interfere with cellular metabolism. This might involve competition with endogenous nucleosides for transport and intracellular processing, potentially leading to disruptions in nucleic acid synthesis and cellular energy balance.

  • Off-Target Effects: At high concentrations, the selectivity of this compound for the A2A receptor may decrease, leading to the activation of other adenosine receptor subtypes or unforeseen off-target interactions, which could contribute to cytotoxicity.

Q3: What are the typical signs of cytotoxicity in cell culture experiments with this compound?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased activity of cell death markers, such as caspases.

  • Compromised cell membrane integrity, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in this compound-Treated Cultures

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help identify the concentration range that is cytotoxic.

    • Reduce Concentration: Based on the IC50 value, use this compound at concentrations that are pharmacologically relevant for A2A receptor activation but below the cytotoxic threshold for your experimental goals.

Possible Cause 2: Off-target effects at high concentrations.

  • Troubleshooting Steps:

    • Receptor Specificity: Use a selective A2A receptor antagonist to determine if the observed cytotoxicity is mediated by the A2A receptor. If the antagonist rescues the cells from this compound-induced death, it suggests an on-target effect.

    • Control Experiments: Include control groups treated with other adenosine receptor agonists (e.g., A1, A2B, A3 agonists) to assess if the cytotoxicity is specific to A2A receptor activation.

Possible Cause 3: Cell line is particularly sensitive to adenosine signaling.

  • Troubleshooting Steps:

    • Cell Line Selection: If possible, test this compound on a panel of different cell lines to identify one with a more suitable therapeutic window.

    • Transporter Expression: Consider the expression levels of nucleoside transporters in your cell line, as they can influence the intracellular concentration and potential toxicity of nucleoside analogs.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause 1: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell seeding density, passage number, and growth phase across all experiments.

    • Media and Serum: Use the same batch of cell culture medium and fetal bovine serum (FBS) to minimize variability.

Possible Cause 2: Instability of this compound in solution.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.

    • Proper Storage: Store stock solutions at the recommended temperature and protect from light to prevent degradation.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data for adenosine receptor agonists. Specific preclinical toxicology data for this compound is not publicly available. Researchers should determine these values experimentally for their specific cell lines and conditions.

Table 1: Example IC50 Values for an Adenosine A2A Receptor Agonist in Various Cell Lines

Cell LineAgonistIC50 (µM)Assay Type
Jurkat (T-lymphocyte)CGS-2168015.5 ± 2.1MTT
PC12 (pheochromocytoma)CGS-2168025.2 ± 3.5LDH Release
HUVEC (endothelial)CGS-21680> 50AlamarBlue

Table 2: Example Data for a Mitigation Strategy

Cell LineThis compound (µM)Co-treatment% Cell Viability
Jurkat20None45%
Jurkat20Dipyridamole (10 µM)65%
Jurkat20A2AR Antagonist (1 µM)95%

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol is a standard colorimetric assay to measure cell viability.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with a Nucleoside Transporter Inhibitor

This protocol assesses if inhibiting the uptake of this compound can reduce its cytotoxicity.

Materials:

  • This compound

  • Dipyridamole (a nucleoside transporter inhibitor)

  • Cell line of interest

  • Materials for a cytotoxicity assay (e.g., MTT or LDH assay)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions of this compound at a cytotoxic concentration (e.g., near the IC50 value) and a non-toxic concentration of Dipyridamole.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Dipyridamole alone

    • This compound and Dipyridamole co-treatment

  • Incubation and Assay: Follow the incubation and assay steps as described in the chosen cytotoxicity protocol (e.g., MTT assay).

  • Data Analysis: Compare the cell viability in the co-treatment group to the group treated with this compound alone to determine if the transporter inhibitor mitigates cytotoxicity.

Visualizations

Adenosine_Signaling_Pathway Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A2A Receptor This compound->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates Cytotoxicity_Workflow Experimental Workflow for Assessing Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end Mitigation_Logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed is_concentration_high Is Concentration > Expected IC50? start->is_concentration_high reduce_concentration Action: Reduce Concentration is_concentration_high->reduce_concentration Yes is_on_target Is it an On-Target Effect? is_concentration_high->is_on_target No use_antagonist Test: Use A2A Receptor Antagonist is_on_target->use_antagonist Check is_uptake_mediated Is it Uptake-Mediated? is_on_target->is_uptake_mediated Yes consider_off_target Conclusion: Potential Off-Target Effect use_antagonist->consider_off_target If Antagonist Fails use_transporter_inhibitor Test: Use Nucleoside Transporter Inhibitor is_uptake_mediated->use_transporter_inhibitor Check consider_formulation Action: Consider Formulation Changes use_transporter_inhibitor->consider_formulation If Inhibitor Mitigates

References

Validation & Comparative

A Comparative Analysis of Evodenoson and Regadenoson for Intraocular Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of adenosine (B11128) receptors presents a promising therapeutic avenue for the management of elevated intraocular pressure (IOP), a primary risk factor in glaucoma. This guide provides a comparative overview of two adenosine receptor agonists, Evodenoson and Regadenoson, and their respective efficacies in lowering IOP, based on available experimental data.

At a Glance: this compound vs. Regadenoson for IOP Control

FeatureThis compoundRegadenoson
Drug Target Adenosine A2A Receptor AgonistSelective Adenosine A2A Receptor Agonist
Proposed IOP-Lowering Mechanism Increases aqueous humor outflow facility via cAMP elevation.Currently unclear and conflicting. Evidence suggests it may increase IOP in healthy individuals, potentially by increasing aqueous humor production. Other studies on A2A agonists suggest a potential to decrease IOP by increasing outflow facility.
Reported Efficacy in IOP Reduction Data from a completed Phase 1/2 clinical trial (NCT01279083) for open-angle glaucoma and ocular hypertension are not yet publicly available.[1]Intravenous administration in healthy individuals resulted in a significant increase in IOP (from 17.2 ± 1.0 mmHg to 22.9 ± 1.1 mmHg).[1] Data on topical administration or in glaucoma patients is not readily available.
Development Status for Glaucoma Investigated for the treatment of open-angle glaucoma and ocular hypertension.[2]Primarily developed and used as a pharmacologic stress agent in myocardial perfusion imaging. Its direct application for glaucoma treatment is not established.

In-Depth Analysis

This compound: A Potential IOP-Lowering Agent

This compound (also known as ATL-313 or DE-112) is an adenosine A2A receptor agonist that was under development by Santen Pharmaceutical for its potential to lower IOP.[1] The proposed mechanism of action for this compound involves the stimulation of A2A receptors in the trabecular meshwork, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is thought to enhance the outflow facility of aqueous humor, thereby reducing IOP.[1]

A Phase 1/2 clinical trial (NCT01279083) was completed to investigate the safety and efficacy of this compound in patients with primary open-angle glaucoma or ocular hypertension. However, the quantitative results from this study have not been made publicly available, precluding a detailed analysis of its clinical efficacy at this time.

Regadenoson: A Coronary Vasodilator with Conflicting Ocular Effects

Regadenoson is a selective adenosine A2A receptor agonist primarily used as a pharmacologic stress agent for myocardial perfusion imaging. Its effects on IOP are not as well-defined and the available evidence is contradictory.

A study involving intravenous administration of Regadenoson to healthy individuals observed a statistically significant increase in IOP. The proposed mechanism for this hypertensive effect, based on studies of other A2A agonists, involves an increase in aqueous humor production and a potential breakdown of the blood-aqueous barrier.

Conversely, some preclinical studies on different A2A receptor agonists in rabbits have suggested a hypotensive effect on IOP, mediated by an increase in aqueous humor outflow facility. This highlights the complex and sometimes contradictory role of A2A receptor activation in IOP regulation.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action, the following diagrams illustrate the signaling pathways and a general experimental workflow for assessing the effects of these compounds on IOP.

Evodenoson_IOP_Lowering_Pathway This compound This compound A2A_Receptor Adenosine A2A Receptor (Trabecular Meshwork) This compound->A2A_Receptor binds to AC Adenylyl Cyclase A2A_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP Outflow_Facility Increased Aqueous Outflow Facility cAMP->Outflow_Facility leads to IOP_Reduction Decreased IOP Outflow_Facility->IOP_Reduction results in

Fig. 1: Proposed signaling pathway for this compound in lowering IOP.

Regadenoson_IOP_Effects_Pathway cluster_increase Potential IOP Increase Mechanism cluster_decrease Potential IOP Decrease Mechanism Regadenoson_inc Regadenoson A2A_Receptor_ciliary Adenosine A2A Receptor (Ciliary Body) Regadenoson_inc->A2A_Receptor_ciliary binds to Aqueous_Production Increased Aqueous Humor Production A2A_Receptor_ciliary->Aqueous_Production stimulates IOP_Increase Increased IOP Aqueous_Production->IOP_Increase leads to Regadenoson_dec Regadenoson A2A_Receptor_tm Adenosine A2A Receptor (Trabecular Meshwork) Regadenoson_dec->A2A_Receptor_tm binds to Outflow_Facility_dec Increased Aqueous Outflow Facility A2A_Receptor_tm->Outflow_Facility_dec may lead to IOP_Decrease Decreased IOP Outflow_Facility_dec->IOP_Decrease results in

Fig. 2: Conflicting proposed signaling pathways for Regadenoson's effect on IOP.

Experimental_Workflow_IOP_Study start Subject Recruitment (e.g., Glaucoma Patients, Ocular Hypertensive Subjects) baseline Baseline IOP Measurement (e.g., Goldmann Tonometry) start->baseline randomization Randomization baseline->randomization treatment Topical Administration (this compound vs. Regadenoson vs. Placebo) randomization->treatment iop_monitoring IOP Monitoring at Multiple Time Points treatment->iop_monitoring data_analysis Data Analysis (Comparison of IOP Changes) iop_monitoring->data_analysis end Conclusion on Efficacy data_analysis->end

Fig. 3: General experimental workflow for a clinical trial comparing IOP-lowering drugs.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound are not publicly available. However, a general methodology for assessing the efficacy of IOP-lowering drugs in a clinical setting, as depicted in the workflow diagram above, would typically involve the following steps:

  • Subject Selection: Recruitment of a cohort of patients with primary open-angle glaucoma or ocular hypertension, with baseline IOP measurements within a specified range.

  • Washout Period: Discontinuation of any existing IOP-lowering medications for a defined period to establish a true baseline IOP.

  • Baseline Measurements: Comprehensive ophthalmic examination, including measurement of IOP at multiple time points throughout the day (diurnal curve) using a standardized method such as Goldmann applanation tonometry.

  • Randomization and Blinding: Subjects are randomly assigned to receive the investigational drug (e.g., this compound or Regadenoson), a placebo control, or an active comparator in a double-masked fashion to minimize bias.

  • Drug Administration: The study drug is administered topically to the eye(s) according to a predefined dosing schedule.

  • Follow-up and IOP Measurements: IOP is measured at various time points post-treatment (e.g., 2, 4, 6, 8 hours) and on subsequent days and weeks to assess the onset, peak, and duration of the IOP-lowering effect.

  • Safety and Tolerability Assessment: Monitoring for any adverse events, both ocular and systemic, throughout the study period.

  • Statistical Analysis: The change in IOP from baseline in the treatment groups is compared to the placebo group to determine the statistical significance of the IOP-lowering effect.

Conclusion

The direct comparison of the efficacy of this compound and Regadenoson in lowering IOP is currently hampered by a lack of publicly available clinical data for this compound and conflicting reports regarding the ocular effects of Regadenoson. While this compound shows theoretical promise as a targeted IOP-lowering agent acting on the trabecular meshwork, its clinical effectiveness remains to be demonstrated in published, peer-reviewed studies. The available evidence for Regadenoson suggests a potential for increasing IOP in healthy individuals when administered intravenously, raising questions about its suitability as a primary treatment for glaucoma. Further research, particularly well-controlled clinical trials with topical formulations in glaucoma patient populations, is necessary to elucidate the true potential of these A2A adenosine receptor agonists in the management of elevated intraocular pressure.

References

Evodenoson: Unraveling the Mechanism of a Selective A2A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Despite its investigation in clinical trials for ocular conditions, detailed public data on the specific cellular mechanisms of Evodenoson remains scarce. This guide synthesizes the available information and provides a comparative framework for understanding its potential mechanism of action based on the established roles of A2A adenosine (B11128) receptor agonists.

The A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor (A2AR) by an agonist like this compound is known to initiate a cascade of intracellular events. The A2AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase. This enzyme then converts ATP into cyclic AMP (cAMP), a crucial second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, culminating in a cellular response. In the context of ocular health, this pathway is believed to play a role in regulating aqueous humor dynamics and inflammation.

A simplified representation of this signaling pathway is as follows:

This compound Signaling Pathway This compound This compound A2AR A2A Receptor This compound->A2AR Binds to G_Protein G Protein (Gs) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Inflammation, IOP Regulation) PKA->Cellular_Response Leads to

Caption: General signaling pathway of A2A adenosine receptor agonists like this compound.

Putative Anti-inflammatory Action of this compound

Limited information suggests that this compound exerts anti-inflammatory effects. This is consistent with the known function of A2A receptor agonists. The proposed mechanism involves the reduction of pro-inflammatory mediators. Specifically, this compound is suggested to decrease the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation, and adenosine deaminase (ADA), an enzyme that breaks down adenosine[2]. Furthermore, it is reported to lower the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine[2].

Comparison with Other Adenosine Receptor Agonists

While direct comparative studies for this compound are not publicly available, a comparison can be drawn based on the general properties of other adenosine receptor agonists.

AgonistReceptor SelectivityPrimary Therapeutic Area (in trials)Known Cellular Effects
This compound Selective A2A Open-angle Glaucoma, Ocular Hypertension Reduces MPO, ADA, and TNF-α (reported) [2]
RegadenosonSelective A2AMyocardial perfusion imagingVasodilation
BinodenosonSelective A2AMyocardial perfusion imagingVasodilation
ApadenosonSelective A2AMyocardial perfusion imagingVasodilation
TrabodenosonSelective A1GlaucomaIncreases aqueous humor outflow

Table 1. Comparison of this compound with other adenosine receptor agonists.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following represents a general workflow for characterizing the in-vitro activity of a novel A2A receptor agonist.

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of this compound to the A2A adenosine receptor.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the human A2A adenosine receptor (e.g., HEK293-A2A).

    • Incubate the membranes with a radiolabeled A2A antagonist (e.g., [³H]ZM241385) in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value for this compound from competition binding curves.

2. cAMP Accumulation Assay:

  • Objective: To assess the functional agonistic activity of this compound at the A2A receptor.

  • Methodology:

    • Culture cells expressing the A2A receptor (e.g., CHO-A2A) in multi-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

    • Determine the EC50 (half-maximal effective concentration) value for this compound.

3. Cytokine Release Assay (for anti-inflammatory effects):

  • Objective: To quantify the effect of this compound on the production of inflammatory cytokines.

  • Methodology:

    • Culture an appropriate cell line (e.g., a macrophage-like cell line like RAW 264.7) in multi-well plates.

    • Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

    • Co-treat the cells with varying concentrations of this compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

    • Determine the IC50 (half-maximal inhibitory concentration) of this compound for TNF-α production.

Experimental Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Accumulation Assay cluster_anti_inflammatory Cytokine Release Assay b1 Prepare A2AR-expressing cell membranes b2 Incubate with radioligand and this compound b1->b2 b3 Filter and measure radioactivity b2->b3 b4 Calculate Ki b3->b4 f1 Culture A2AR-expressing cells f2 Stimulate with this compound f1->f2 f3 Lyse cells and measure cAMP levels f2->f3 f4 Determine EC50 f3->f4 a1 Culture immune cells (e.g., macrophages) a2 Induce inflammation (LPS) + treat with this compound a1->a2 a3 Measure TNF-α in supernatant (ELISA) a2->a3 a4 Determine IC50 a3->a4

References

A Comparative Analysis of Evodenoson and Latanoprost on Aqueous Humor Outflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pharmacologically distinct agents, Evodenoson and Latanoprost, and their respective impacts on aqueous humor outflow, a critical physiological process in the regulation of intraocular pressure (IOP). The information presented herein is intended to support research, scientific inquiry, and drug development efforts in the field of ophthalmology, particularly in the context of glaucoma therapeutics.

Introduction

Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is predominantly governed by the balance between aqueous humor production and its drainage from the anterior chamber of the eye through two primary pathways: the conventional (trabecular meshwork) and unconventional (uveoscleral) outflow pathways. Pharmacological intervention aimed at lowering IOP typically targets one or both of these outflow routes.

This guide focuses on a comparative evaluation of:

  • Latanoprost: A prostaglandin (B15479496) F2α analogue that has been a cornerstone of glaucoma therapy for many years.

  • This compound: An adenosine (B11128) A1 receptor agonist, representing a newer class of IOP-lowering agents. While specific data for this compound is limited in publicly available literature, this analysis will utilize data from Trabodenoson, a highly selective adenosine A1 receptor agonist from the same class, to provide a comprehensive comparison.

Mechanism of Action

Latanoprost

Latanoprost is a prostaglandin F2α analogue that primarily enhances aqueous humor outflow through the uveoscleral pathway .[1][2][3][4] Its mechanism involves binding to the prostaglandin F (FP) receptor on ciliary muscle cells. This interaction is believed to trigger a cascade of events leading to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues. This remodeling, which includes the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral pathway, thereby facilitating the drainage of aqueous humor.[1]

This compound (represented by Trabodenoson)

This compound is an adenosine A1 receptor agonist. This class of drugs lowers IOP by primarily increasing the outflow of aqueous humor through the conventional (trabecular meshwork) pathway . The proposed mechanism involves the activation of adenosine A1 receptors located on the trabecular meshwork cells. This activation stimulates the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2. These enzymes then remodel the extracellular matrix of the trabecular meshwork, leading to a reduction in outflow resistance and an increase in aqueous humor drainage through Schlemm's canal.

Quantitative Data on Aqueous Humor Outflow

The following table summarizes key quantitative data on the effects of Latanoprost and Trabodenoson (as a proxy for this compound) on aqueous humor outflow parameters.

ParameterLatanoprostTrabodenoson (Adenosine A1 Agonist)Supporting Experimental Data
Primary Outflow Pathway UveoscleralConventional (Trabecular Meshwork)Latanoprost: Numerous studies have demonstrated its primary effect on the uveoscleral outflow pathway. Trabodenoson: Preclinical and clinical studies indicate its mechanism of action is centered on the trabecular meshwork.
Effect on Outflow Facility Variable effects reported. Some studies show a modest increase in total outflow facility, while others report no significant change.Significant increase in conventional outflow facility.In a study on mice, a single dose of Latanoprost resulted in a 45% increase in total outflow facility. In a separate study, Trabodenoson treatment in mice for 2 days led to a 30% increase in conventional outflow facility.
Intraocular Pressure (IOP) Reduction Approximately 25-33% reduction from baseline.Reported mean IOP reduction of 3.5 to 5.5 mmHg in Phase 2 clinical trials.Latanoprost is a well-established first-line therapy with extensive clinical data on its IOP-lowering efficacy. Trabodenoson's IOP-lowering effect has been demonstrated in clinical trials, although its Phase 3 trial for monotherapy did not meet its primary endpoint due to a significant placebo effect.
Key Molecular Mediators Prostaglandin F (FP) Receptor, Matrix Metalloproteinases (MMPs)Adenosine A1 Receptor, Matrix Metalloproteinase-2 (MMP-2)Latanoprost's action is mediated through FP receptor activation leading to MMP upregulation. Trabodenoson's efficacy is linked to adenosine A1 receptor activation and subsequent MMP-2 activity.

Experimental Protocols

Measurement of Aqueous Humor Outflow Facility

A common experimental method to determine outflow facility is through ex vivo perfusion of the anterior segment .

  • Tissue Preparation: The anterior segment of an enucleated eye (e.g., from a mouse or human donor) is carefully dissected and mounted in a specialized perfusion chamber.

  • Perfusion: The anterior chamber is perfused with a buffered salt solution at a constant pressure. The flow rate of the perfusion medium required to maintain this pressure is continuously measured.

  • Drug Administration: The drug of interest (e.g., Latanoprost or Trabodenoson) is added to the perfusion medium.

  • Data Acquisition: Changes in the flow rate are recorded over time. An increase in the flow rate at a constant pressure indicates an increase in outflow facility.

  • Calculation: Outflow facility (C) is calculated using the formula: C = (Q1 - Q2) / (P1 - P2), where Q is the flow rate and P is the perfusion pressure at two different steady states.

In Vivo Measurement of Intraocular Pressure

IOP in living subjects (animal models or human patients) is typically measured using a tonometer.

  • Subject Preparation: The subject is appropriately positioned and, if necessary, a topical anesthetic is applied to the cornea.

  • Tonometry: A calibrated tonometer (e.g., TonoLab for mice, Goldmann applanation tonometer for humans) is used to measure the IOP.

  • Drug Administration: The test compound is administered topically as an eye drop.

  • Serial Measurements: IOP is measured at multiple time points after drug administration to determine the onset, peak, and duration of the IOP-lowering effect.

  • Data Analysis: The change in IOP from baseline is calculated and compared between treatment and control groups.

Signaling Pathways and Experimental Workflow

Latanoprost_Signaling_Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F (FP) Receptor Latanoprost->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG MMPs Matrix Metalloproteinases (MMPs) Upregulation IP3_DAG->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: Latanoprost Signaling Pathway.

Evodenoson_Signaling_Pathway This compound This compound (Adenosine A1 Agonist) A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Gi_Protein Gi Protein A1_Receptor->Gi_Protein MAPK_Pathway MAPK/ERK Pathway Activation A1_Receptor->MAPK_Pathway AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition MMP2 Matrix Metalloproteinase-2 (MMP-2) Upregulation MAPK_Pathway->MMP2 TM_ECM_Remodeling Trabecular Meshwork Extracellular Matrix Remodeling MMP2->TM_ECM_Remodeling Conventional_Outflow Increased Conventional Outflow TM_ECM_Remodeling->Conventional_Outflow

Caption: this compound (Adenosine A1 Agonist) Signaling Pathway.

Experimental_Workflow Start Start: Select Animal Model or Human Subjects Baseline Baseline Measurements: IOP & Outflow Facility Start->Baseline Treatment Administer Latanoprost or this compound Baseline->Treatment Post_Treatment Post-Treatment Measurements at Defined Timepoints Treatment->Post_Treatment Data_Analysis Data Analysis: Compare Treatment vs. Control/Baseline Post_Treatment->Data_Analysis Conclusion Conclusion: Determine Efficacy on Aqueous Humor Outflow Data_Analysis->Conclusion

Caption: Experimental Workflow for Aqueous Humor Outflow Studies.

Conclusion

Latanoprost and this compound (represented by the adenosine A1 agonist class) offer distinct and potentially complementary approaches to lowering intraocular pressure by targeting different aqueous humor outflow pathways. Latanoprost, a well-established therapeutic, primarily enhances uveoscleral outflow. In contrast, adenosine A1 receptor agonists like this compound focus on improving the function of the conventional outflow pathway through the trabecular meshwork.

The development of drugs targeting the conventional outflow pathway is of significant interest, as this is believed to be the primary site of pathology in many forms of glaucoma. While Trabodenoson faced challenges in its monotherapy clinical trials, its mechanism of action holds promise, particularly in combination with other IOP-lowering agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and other adenosine A1 receptor agonists in the management of glaucoma. This comparative analysis provides a foundational understanding for researchers and drug developers exploring novel and improved treatments for this sight-threatening disease.

References

Evodenoson in Latanoprost-Resistant Glaucoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Evodenoson (also known as Trabodenoson) and Latanoprost (B1674536) for the management of intraocular pressure (IOP) in glaucoma, with a focus on scenarios of latanoprost resistance. We will delve into the available experimental data, detail the methodologies of key studies, and visualize the distinct signaling pathways.

Executive Summary

This compound, a selective adenosine (B11128) A1 receptor agonist, presents a novel mechanism of action for IOP reduction by enhancing the conventional outflow through the trabecular meshwork. This contrasts with Latanoprost, a prostaglandin (B15479496) F2α analogue that primarily increases uveoscleral outflow. While direct clinical trial data on this compound's efficacy in a specifically defined latanoprost-resistant population is limited, a Phase 2 clinical trial of a fixed-dose combination of Trabodenoson (B1682450) and Latanoprost suggests a potential additive effect, albeit modest, in patients with open-angle glaucoma or ocular hypertension. This indicates that this compound could offer an alternative or adjunctive therapeutic strategy for patients who are non-responsive or insufficiently responsive to latanoprost monotherapy.

Data Presentation

Table 1: Efficacy of Trabodenoson and Latanoprost in Clinical Trials
Drug/CombinationStudy PopulationBaseline IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percentage IOP ReductionStudy DurationCitation
Trabodenoson (INO-8875) Primary open-angle glaucoma or ocular hypertensionNot specified~7Not specified28 days[1]
Latanoprost 0.005% Primary open-angle glaucoma or ocular hypertension25.7 ± 0.98.8 ± 1.134.2%2 weeks[2]
Trabodenoson 3% + Latanoprost 0.005% (Fixed-Dose Combination) Open-angle glaucoma or ocular hypertensionNot specified1.2 mmHg greater than Latanoprost aloneNot specified28 days[3][4]

Note: Data for Trabodenoson monotherapy is from a Phase 2 trial press release and lacks detailed baseline IOP. The fixed-dose combination trial showed this marginal benefit at day 28, but no meaningful clinical advantage was observed at day 56.

Experimental Protocols

Phase 2 Fixed-Dose Combination Trial of Trabodenoson and Latanoprost

Objective: To assess the benefit/risk profile of different fixed-dose combinations of Trabodenoson and Latanoprost in subjects with open-angle glaucoma or ocular hypertension.[5]

Study Design: A randomized, double-masked, dose-ranging Phase 2 clinical trial.

Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

Interventions:

  • Fixed-dose combination of Trabodenoson (3% and 6%) and Latanoprost (0.005% or 0.0025%).

  • Latanoprost (0.005% or 0.0025%) monotherapy as a comparator.

Primary Outcome Measures:

  • Change in intraocular pressure (IOP) from baseline at specified time points.

Key Methodologies:

  • IOP Measurement: Diurnal IOP was measured at multiple time points throughout the day to assess the 24-hour efficacy of the treatments. The specific method of tonometry used was not detailed in the available summaries.

  • Washout Period: A washout period for any previous glaucoma medications was implemented before the start of the trial to establish a baseline IOP.

  • Dosing Regimen: The fixed-dose combination and latanoprost monotherapy were administered once daily.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The mechanisms of action for this compound and Latanoprost are distinct, targeting different pathways to reduce intraocular pressure.

cluster_this compound This compound (Trabodenoson) Pathway cluster_Latanoprost Latanoprost Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R PLC Phospholipase C A1R->PLC PKC Protein Kinase C PLC->PKC MAPK MAP Kinase Pathway PKC->MAPK MMPs ↑ Matrix Metalloproteinases (MMPs) MAPK->MMPs ECM Extracellular Matrix Remodeling in Trabecular Meshwork MMPs->ECM Outflow_E ↑ Conventional Outflow ECM->Outflow_E IOP_E ↓ Intraocular Pressure Outflow_E->IOP_E Latanoprost Latanoprost FP_Receptor Prostaglandin F2α Receptor (FP) Latanoprost->FP_Receptor Uveoscleral Uveoscleral Pathway Relaxation FP_Receptor->Uveoscleral Outflow_L ↑ Uveoscleral Outflow Uveoscleral->Outflow_L IOP_L ↓ Intraocular Pressure Outflow_L->IOP_L

Caption: Signaling pathways of this compound and Latanoprost.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating a novel glaucoma therapeutic in an animal model.

A Animal Model Selection (e.g., Latanoprost-Resistant Model) B Baseline IOP Measurement A->B C Randomization into Treatment Groups (Vehicle, Latanoprost, this compound) B->C D Daily Topical Drug Administration C->D E Regular IOP Monitoring D->E F Terminal Procedures (Aqueous Humor Dynamics, Histology) E->F G Data Analysis and Comparison F->G

Caption: Preclinical experimental workflow for glaucoma drug evaluation.

Discussion

The distinct mechanisms of action of this compound and Latanoprost provide a strong rationale for investigating this compound in patients with an inadequate response to prostaglandin analogues. Latanoprost and other prostaglandins (B1171923) increase the outflow of aqueous humor through the uveoscleral pathway, a secondary drainage route. In contrast, this compound targets the conventional (trabecular) outflow pathway, which is the primary site of pathology in many forms of glaucoma. By activating adenosine A1 receptors in the trabecular meshwork, this compound is believed to upregulate matrix metalloproteinases, leading to remodeling of the extracellular matrix and a subsequent increase in aqueous humor outflow.

The results of the Phase 2 fixed-dose combination trial, while not demonstrating a strong synergistic effect, did show a slight additive IOP-lowering effect at an early time point. This suggests that for some patients, a combination of therapies targeting both the conventional and uveoscleral outflow pathways may provide a benefit. However, the lack of a sustained, clinically meaningful advantage in this particular trial highlights the complexity of glaucoma pathophysiology and the need for further research.

A critical area for future investigation is the efficacy of this compound as a monotherapy in a well-characterized population of latanoprost non-responders. Such a study would provide definitive evidence of its utility in this patient subgroup. Preclinical studies in animal models of latanoprost resistance would also be highly valuable to elucidate the potential of this compound in this context and to optimize dosing regimens.

Conclusion

This compound represents a promising novel therapeutic agent for glaucoma due to its unique mechanism of action targeting the conventional outflow pathway. While the currently available clinical data in the context of latanoprost resistance is not definitive, the pharmacological rationale for its use in this setting is strong. Further well-designed clinical trials are necessary to fully establish the efficacy and role of this compound, both as a monotherapy and in combination with other IOP-lowering agents, in the management of glaucoma, particularly in patients who do not respond adequately to first-line therapies such as latanoprost.

References

A Comparative Safety Analysis of A2A Receptor Agonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

While a direct safety comparison including Evodenoson is not feasible due to its discontinued (B1498344) development and lack of public clinical trial data, this guide provides a comprehensive safety benchmark of other prominent A2A receptor agonists: Regadenoson, Adenosine (B11128), and the investigational agent Binodenoson. This analysis is intended for researchers, scientists, and drug development professionals to understand the safety landscape of this therapeutic class.

This compound (also known as ATL-313), a selective A2A adenosine receptor agonist, showed initial promise in preclinical studies for its anti-inflammatory properties. However, its clinical development was halted, and as a result, no clinical safety and tolerability data are available in the public domain. Therefore, this guide will focus on a comparative analysis of A2A agonists that have undergone clinical investigation, providing a valuable reference for the development of future compounds in this class.

A2A Receptor Signaling Pathway

The activation of the A2A adenosine receptor (A2AR) by an agonist triggers a signaling cascade that ultimately leads to various physiological responses, including vasodilation and modulation of inflammation. The binding of an agonist to the A2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the downstream cellular effects.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A2A_Agonist A2A Agonist (e.g., Regadenoson, Adenosine) A2AR A2A Receptor A2A_Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP Gs->AC Stimulates ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

A2A Receptor Signaling Pathway

Comparative Safety Profile of A2A Agonists

The following tables summarize the adverse event data from clinical trials and comparative studies of Regadenoson, Adenosine, and Binodenoson. The data is primarily derived from their use as pharmacological stress agents in myocardial perfusion imaging.

Adverse EventRegadenosonAdenosineBinodenoson
Common Adverse Events
Dyspnea (Shortness of Breath)More frequentLess frequentMild to moderate
HeadacheCommonLess frequentNot a prominent complaint
FlushingCommonVery commonCommon
Chest Discomfort/PainCommonMore frequent and can be severeLess frequent and milder
DizzinessCommonCommonCommon
NauseaCommonLess frequentCommon
Serious Adverse Events
Atrioventricular (AV) BlockLess frequent than AdenosineMore frequent, including high-grade blockNot observed in reported studies
BronchospasmRare, but caution in severe asthma/COPDContraindicated in severe bronchospastic diseaseNo clinically significant bronchoconstriction reported
Myocardial InfarctionRareRareNot reported
SeizuresRareNot typically reportedNot reported

Note: The development of Binodenoson was discontinued, and the available safety data is from early-phase clinical trials.

Experimental Protocols for Safety Assessment

The safety and tolerability of A2A agonists in clinical trials are assessed through a series of standardized procedures and monitoring protocols. The following outlines the key experimental methodologies employed.

Subject Screening and Enrollment
  • Inclusion Criteria: Typically include patients with known or suspected coronary artery disease who are unable to perform adequate exercise stress testing.

  • Exclusion Criteria: Key exclusions often involve patients with a history of severe bronchospastic disease (for Adenosine), second- or third-degree atrioventricular (AV) block without a pacemaker, symptomatic bradycardia, severe hypotension, and known hypersensitivity to the drug.

Dosing and Administration
  • Regadenoson: Administered as a single, rapid intravenous injection (typically 0.4 mg in 5 mL).

  • Adenosine: Administered as a continuous intravenous infusion, with the dose titrated based on body weight (commonly 140 mcg/kg/min).

  • Binodenoson (in clinical trials): Was administered as a single intravenous bolus at varying doses.

Safety Monitoring During and After Administration

A standardized workflow is followed to ensure patient safety during and after the administration of the A2A agonist.

Safety_Monitoring_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_monitoring Continuous Monitoring cluster_post Post-Administration Baseline_Vitals Record Baseline Vitals (HR, BP, SpO2) Baseline_ECG Obtain Baseline 12-Lead ECG Baseline_Vitals->Baseline_ECG Drug_Admin Administer A2A Agonist (IV Bolus or Infusion) Baseline_ECG->Drug_Admin Informed_Consent Informed Consent and Adverse Event Education Informed_Consent->Baseline_Vitals Continuous_ECG Continuous ECG Monitoring Drug_Admin->Continuous_ECG Frequent_Vitals Frequent Vital Signs Monitoring (every 1-2 minutes) Drug_Admin->Frequent_Vitals Symptom_Query Query for Adverse Events (Dyspnea, Chest Pain, etc.) Drug_Admin->Symptom_Query Post_Vitals Monitor Vitals until Baseline Continuous_ECG->Post_Vitals After procedure completion Frequent_Vitals->Post_Vitals Symptom_Query->Post_Vitals Post_ECG Post-Procedure 12-Lead ECG Post_Vitals->Post_ECG AE_Followup Adverse Event Follow-up and Reporting Post_ECG->AE_Followup

Safety Monitoring Workflow
Adverse Event Assessment

  • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms.

  • Systematic Assessment: At predefined intervals, clinical staff systematically query patients for the presence and severity of common A2A agonist-related adverse events.

  • Objective Measures: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and electrocardiogram (ECG) for arrhythmias, conduction abnormalities, and signs of ischemia.

  • Grading of Adverse Events: The severity of adverse events is typically graded using a standardized scale (e.g., mild, moderate, severe).

Management of Adverse Events
  • Adenosine: Due to its very short half-life (less than 10 seconds), most adverse effects resolve rapidly upon discontinuation of the infusion.

  • Regadenoson: Has a longer duration of action. In cases of severe or persistent adverse reactions, aminophylline (B1665990) (an adenosine receptor antagonist) may be administered to reverse the effects.

  • Supportive Care: Standard supportive measures are employed as needed, such as administration of oxygen for dyspnea or nitrates for chest pain.

Conclusion

The safety profiles of A2A receptor agonists are a critical consideration in their clinical development and application. While Regadenoson generally demonstrates a more favorable safety profile compared to Adenosine, particularly with respect to AV block and bronchospasm, it is associated with a higher incidence of dyspnea and headache. The investigational drug Binodenoson showed a promising safety profile in early trials, with a notable absence of significant bronchoconstriction. The lack of clinical safety data for this compound underscores the challenges in drug development and the importance of rigorous safety evaluation in clinical trials. This comparative guide provides a valuable framework for understanding the safety nuances within the A2A agonist class and can inform the design of future safety assessment protocols for novel candidates.

Replicating Neuroprotective Effects: A Comparative Guide for Evodenoson

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for comparing the neuroprotective efficacy of Evodenoson against established alternative compounds. By presenting key experimental data and detailed protocols, researchers can objectively assess the performance of this compound and contextualize its potential therapeutic benefits.

Comparative Data on Neuroprotective Agents

The following tables summarize quantitative data from preclinical studies on neuroprotective agents. Data for this compound should be inserted as it becomes available to facilitate a direct comparison with the alternative, Edaravone.

Table 1: In Vivo Efficacy in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

ParameterThis compoundEdaravoneVehicle Control
Apomorphine-Induced Rotations (rotations/min) Data not availableReduced by ~50%Baseline
Tyrosine Hydroxylase (TH) Positive Neuron Count in Substantia Nigra (%) Data not availableIncreased by ~30%~50% reduction
Striatal Dopamine (B1211576) Levels (ng/mg tissue) Data not availablePartially restoredSignificantly depleted
Microglial Activation (Iba1+ cell count) Data not availableReducedIncreased
Astrocyte Reactivity (GFAP+ cell count) Data not availableReducedIncreased

Table 2: In Vitro Neuroprotection against Oxidative Stress-Induced Cell Death

ParameterThis compoundEdaravoneVehicle Control
Cell Viability (%) after H₂O₂ challenge Data not availableSignificantly higherBaseline
Reactive Oxygen Species (ROS) Levels (%) Data not availableReducedIncreased
Caspase-3 Activity (fold change) Data not availableInhibitedIncreased
Mitochondrial Membrane Potential (%) Data not availableStabilizedDecreased

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vivo 6-OHDA-Induced Parkinson's Disease Model in Rats

This protocol is designed to assess the neuroprotective effects of a compound against dopamine neuron degeneration.

a. Animal Model:

  • Adult male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with isoflurane.

  • 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle.

b. Dosing Regimen:

  • This compound/Edaravone: Administered intraperitoneally at a specified dose (e.g., 3 mg/kg for Edaravone) for a set duration (e.g., daily for 7 days) prior to and following the 6-OHDA lesioning.[1]

  • Vehicle Control: Administered with the same volume and frequency as the test compounds.

c. Behavioral Assessment:

  • Apomorphine-induced rotational behavior is measured at a set time point (e.g., 2 weeks) post-lesion to quantify the extent of dopamine depletion.

d. Immunohistochemistry:

  • At the end of the study, animals are euthanized, and brain tissue is collected.

  • Immunostaining for Tyrosine Hydroxylase (TH) is performed on sections of the substantia nigra to quantify the survival of dopaminergic neurons.

  • Staining for Iba1 and GFAP is used to assess microglial activation and astrogliosis, respectively.

e. Neurochemical Analysis:

  • Striatal tissue is dissected and analyzed by HPLC to determine dopamine and its metabolite levels.

In Vitro Oxidative Stress Assay in Neuronal Cell Culture

This protocol evaluates the ability of a compound to protect neurons from oxidative stress-induced cell death.

a. Cell Culture:

  • A neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons are cultured under standard conditions.

b. Treatment:

  • Cells are pre-treated with various concentrations of this compound or Edaravone for a specified duration (e.g., 24 hours).

  • Oxidative stress is induced by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-OHDA to the culture medium.

c. Viability and Cytotoxicity Assays:

  • Cell viability is assessed using an MTT or similar assay.

  • Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cytotoxicity.

d. Mechanistic Assays:

  • Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFDA.

  • Apoptosis is quantified by measuring caspase-3 activity or using TUNEL staining.

  • Mitochondrial membrane potential is assessed using dyes such as JC-1.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed neuroprotective signaling pathway of this compound and a typical experimental workflow.

Evodenoson_Signaling_Pathway cluster_stress Cellular Stressors cluster_this compound This compound Action cluster_pathways Intracellular Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis This compound This compound Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) This compound->Antioxidant_Response Anti_inflammatory_Pathway Anti-inflammatory Pathway (e.g., NF-κB inhibition) This compound->Anti_inflammatory_Pathway ROS_Reduction ROS Reduction Antioxidant_Response->ROS_Reduction Cytokine_Suppression Cytokine Suppression Anti_inflammatory_Pathway->Cytokine_Suppression Neuronal_Survival Neuronal Survival ROS_Reduction->Neuronal_Survival Cytokine_Suppression->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathway for this compound.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assay cluster_analysis Data Analysis Animal_Model 6-OHDA Rat Model Treatment This compound/Comparator Dosing Animal_Model->Treatment Behavioral Behavioral Testing Treatment->Behavioral Histology Immunohistochemistry Behavioral->Histology Neurochem Neurochemical Analysis Histology->Neurochem Data_Comparison Comparative Data Analysis Neurochem->Data_Comparison Cell_Culture Neuronal Cell Culture Pretreatment Compound Pre-treatment Cell_Culture->Pretreatment Toxin Induce Oxidative Stress Pretreatment->Toxin Viability Cell Viability Assays Toxin->Viability Mechanistic Mechanistic Assays (ROS, Apoptosis) Viability->Mechanistic Mechanistic->Data_Comparison Conclusion Conclusion on Neuroprotective Efficacy Data_Comparison->Conclusion

Caption: Workflow for comparative neuroprotective studies.

References

A Comparative Analysis of the Side Effect Profiles of Evodenoson and Timolol in the Treatment of Glaucoma and Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the side effect profiles of two intraocular pressure (IOP)-lowering agents: Evodenoson, an investigational adenosine (B11128) A₂A receptor agonist, and Timolol, a widely prescribed non-selective beta-adrenergic blocker. The information is intended to assist researchers, scientists, and drug development professionals in understanding the safety and tolerability of these two distinct pharmacological classes for the management of glaucoma and ocular hypertension.

Disclaimer: Direct comparative clinical trial data for this compound and Timolol is not publicly available at this time. A key Phase I/II clinical trial (NCT01279083) was conducted to compare this compound (DE-112) with Timolol; however, the results have not been published. Therefore, this guide presents a summary of the known side effect profile of Timolol and the anticipated side effect profile of this compound based on its pharmacological class and available preclinical and clinical information for other adenosine A₂A receptor agonists.

Comparative Summary of Side Effect Profiles

The following table summarizes the known and anticipated side effect profiles of this compound and Timolol. It is important to note that the information for this compound is largely extrapolated from data on other adenosine A₂A receptor agonists and may not fully represent its specific side effect profile.

Side Effect CategoryThis compound (Adenosine A₂A Receptor Agonist) - Anticipated ProfileTimolol (Non-selective Beta-Blocker) - Established Profile
Ocular Side Effects (Common) Ocular hyperemia (redness)[1], burning/stinging sensation, blurred vision.Burning/stinging sensation[2], blurred vision[2], ocular irritation, dry eyes, conjunctival hyperemia.
Ocular Side Effects (Less Common/Rare) Retinal vasodilation and potential for retinal hemorrhages (based on preclinical studies of adenosine agonists)[3].Allergic reactions (conjunctivitis, blepharitis)[4], corneal anesthesia, ptosis, diplopia.
Systemic Side Effects (Common) Headache, dizziness, flushing.Bradycardia (slow heart rate), fatigue, dizziness.
Systemic Side Effects (Less Common/Rare) Tachycardia (fast heart rate), hypotension (low blood pressure).Bronchospasm (in patients with asthma or COPD), masking of hypoglycemic symptoms in diabetics, depression, sexual dysfunction.

Detailed Side Effect Profiles

This compound (Investigational Adenosine A₂A Receptor Agonist)

This compound, also known as ATL-313 and DE-112, is a purine (B94841) nucleoside that acts as a selective agonist for the adenosine A₂A receptor. Its mechanism of action in lowering IOP is believed to involve increasing aqueous humor outflow. As the results of direct comparative trials are not available, the side effect profile is inferred from the known effects of this drug class.

Ocular Side Effects: The most anticipated ocular side effect of a topically applied adenosine A₂A receptor agonist is ocular hyperemia (redness). This is due to the vasodilatory effect of A₂A receptor activation on conjunctival blood vessels. Other potential local side effects may include a burning or stinging sensation upon instillation and transient blurred vision. Preclinical studies with adenosine agonists have also suggested the possibility of retinal vasodilation and, at high doses, retinal hemorrhages.

Systemic Side Effects: Systemic absorption of topical ophthalmic drugs can lead to systemic side effects. For adenosine A₂A receptor agonists, potential systemic effects could include headache, dizziness, and flushing, which are related to their vasodilatory properties. Cardiovascular effects such as tachycardia and hypotension are also a possibility, though the risk is expected to be lower with topical administration compared to systemic administration.

Timolol (Non-selective Beta-Adrenergic Blocker)

Timolol is a non-selective beta-adrenergic antagonist that has been a cornerstone in glaucoma therapy for decades. It lowers IOP by reducing the production of aqueous humor. Its side effect profile is well-established from extensive clinical use and numerous studies.

Ocular Side Effects: Common ocular side effects of Timolol include a burning or stinging sensation upon instillation, blurred vision, ocular irritation, and dry eyes. Allergic reactions affecting the conjunctiva and eyelids can also occur.

Systemic Side Effects: The systemic absorption of Timolol can lead to significant side effects, particularly in susceptible individuals. The most common systemic side effects are cardiovascular, including bradycardia (slowed heart rate) and hypotension (lowered blood pressure). Fatigue and dizziness are also frequently reported. A critical concern with non-selective beta-blockers like Timolol is the potential for bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD). It can also mask the symptoms of hypoglycemia in diabetic patients and may cause central nervous system effects such as depression and sexual dysfunction.

Experimental Protocols

Detailed experimental protocols for a direct comparative study of this compound and Timolol are not publicly available. However, the clinical trial NCT01279083 provides a framework for how such a study was designed.

Clinical Trial Design: NCT01279083 (A Phase I/II Dose Escalation Safety and Efficacy Trial of DE-112 Ophthalmic Solution in Subjects With Primary Open-Angle Glaucoma or Ocular Hypertension)

  • Objective: To assess the safety and efficacy of DE-112 (this compound) in lowering IOP compared to placebo and an active control (Timolol).

  • Study Design: A two-stage study.

    • Stage 1: An open-label, dose-escalation study to evaluate the safety and efficacy of different concentrations of DE-112 ophthalmic solution.

    • Stage 2: A randomized, double-masked, placebo- and active-controlled, parallel-group study comparing two selected concentrations of DE-112 with placebo and Timolol.

  • Key Efficacy Endpoint: Change in IOP from baseline.

  • Key Safety Assessments:

    • Incidence and severity of adverse events (both ocular and systemic).

    • Ophthalmic examinations including visual acuity, slit-lamp biomicroscopy, and funduscopy.

    • Systemic safety monitoring including vital signs (heart rate, blood pressure) and clinical laboratory tests.

Signaling Pathways

This compound: Adenosine A₂A Receptor Signaling Pathway

This compound exerts its effects by activating the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that ultimately leads to its physiological effects, including the lowering of intraocular pressure.

Evodenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A₂A Receptor (GPCR) This compound->A2A_Receptor Binds to G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Outflow Increased Aqueous Humor Outflow PKA->Outflow Leads to IOP Decreased IOP Outflow->IOP

Caption: this compound's mechanism of action via the Adenosine A₂A receptor signaling pathway.

Timolol: Beta-Adrenergic Receptor Signaling Pathway (Antagonism)

Timolol functions as a non-selective antagonist of beta-1 and beta-2 adrenergic receptors. In the eye, it is thought to act on the ciliary body to reduce the production of aqueous humor, thereby lowering intraocular pressure.

Timolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Ciliary Epithelium) cluster_intracellular Intracellular Space Norepinephrine Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor (GPCR) Norepinephrine->Beta_Receptor Activates Timolol Timolol Timolol->Beta_Receptor Blocks G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Production Aqueous Humor Production cAMP->Production Stimulates IOP Decreased IOP Production->IOP Reduced production leads to

Caption: Timolol's antagonistic action on the beta-adrenergic receptor signaling pathway.

Conclusion

While a definitive comparative side effect profile of this compound and Timolol awaits the publication of direct head-to-head clinical trial data, this guide provides a foundational understanding based on their distinct mechanisms of action and the known effects of their respective drug classes. Timolol, a long-standing therapy, has a well-documented side effect profile with notable systemic cardiovascular and pulmonary considerations. This compound, as an adenosine A₂A receptor agonist, is anticipated to have a different side effect profile, with ocular hyperemia being a likely common local effect and potential for systemic vasodilatory effects. Further research and the public dissemination of clinical trial results are crucial for a comprehensive and direct comparison to guide future therapeutic strategies in glaucoma management.

References

Comparative Efficacy of Evodenoson and Standard-of-Care Therapies in Long-Term Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the long-term efficacy of the investigational drug Evodenoson against established first-line glaucoma therapies, Latanoprost and Timolol. The data presented herein is derived from a hypothetical 24-month, double-blind, randomized controlled trial designed to assess intraocular pressure (IOP) reduction and safety profiles.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key findings from the hypothetical 24-month clinical trial.

Table 1: Mean Intraocular Pressure (IOP) Reduction from Baseline (mmHg)

TimepointThis compound (0.5% once daily)Latanoprost (0.005% once daily)Timolol (0.5% twice daily)
Baseline 25.2 ± 1.525.5 ± 1.625.3 ± 1.4
Month 6 7.8 ± 1.27.5 ± 1.36.5 ± 1.1
Month 12 7.5 ± 1.37.1 ± 1.46.0 ± 1.2
Month 18 7.2 ± 1.16.8 ± 1.55.5 ± 1.3
Month 24 7.0 ± 1.26.5 ± 1.45.1 ± 1.4

Table 2: Percentage of Patients Achieving Target IOP (≤ 18 mmHg)

TimepointThis compound (0.5% once daily)Latanoprost (0.005% once daily)Timolol (0.5% twice daily)
Month 6 88%85%78%
Month 12 85%82%72%
Month 24 82%78%65%

Table 3: Profile of Common Adverse Events

Adverse EventThis compound (n=450)Latanoprost (n=450)Timolol (n=450)
Ocular Hyperemia 12%35%5%
Blurred Vision 8%15%10%
Bradycardia <1%<1%8%
Dry Eye Sensation 15%10%12%
Iris Hyperpigmentation 0%25%0%

Experimental Protocols

The methodologies below represent the key experimental designs for the hypothetical clinical trial assessing this compound.

1. Study Design: 24-Month Randomized Controlled Trial

  • Objective: To compare the long-term IOP-lowering efficacy and safety of this compound with Latanoprost and Timolol in patients with primary open-angle glaucoma (POAG) or ocular hypertension.

  • Participants: 1350 patients aged 40-80 years with a baseline IOP of 24-36 mmHg were randomized into three equal groups.

  • Intervention:

    • Group 1: this compound 0.5% ophthalmic solution, one drop in the affected eye(s) each evening.

    • Group 2: Latanoprost 0.005% ophthalmic solution, one drop in the affected eye(s) each evening.

    • Group 3: Timolol 0.5% ophthalmic solution, one drop in the affected eye(s) twice daily.

  • Primary Endpoint: Mean change in IOP from baseline at Month 24.

  • Secondary Endpoints: Percentage of patients reaching a target IOP of ≤ 18 mmHg, assessment of visual field progression, and incidence of adverse events.

  • IOP Measurement: Goldmann applanation tonometry was performed at baseline and at months 3, 6, 12, 18, and 24. All measurements were taken at the same time of day (10:00 AM) to minimize diurnal variation.

2. Aqueous Humor Outflow Facility Measurement (Tonography)

  • Objective: To quantify the effect of this compound on trabecular meshwork outflow facility.

  • Methodology: A subset of 60 patients from each treatment group underwent electronic Schiotz tonography at baseline and Month 12. The tonometer was placed on the anesthetized cornea for four minutes to measure the rate of aqueous humor outflow under sustained pressure. The outflow facility (C-value) was calculated in microliters per minute per millimeter of mercury (µL/min/mmHg).

  • Results: The this compound group showed a statistically significant increase in outflow facility compared to baseline and the Timolol group, suggesting a primary mechanism of action on the trabecular meshwork.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action and the clinical trial workflow.

Evodenoson_Pathway cluster_Aqueous_Production Aqueous Humor Production (Ciliary Body) cluster_Outflow Aqueous Humor Outflow (Trabecular Meshwork) Evo_A1_Ciliary This compound binds to Adenosine A1 Receptor AC_Inhibition Adenylyl Cyclase Inhibition Evo_A1_Ciliary->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition AQH_Prod_Decrease Reduced Aqueous Humor Production PKA_Inhibition->AQH_Prod_Decrease Evo_A1_TM This compound binds to Adenosine A1 Receptor Rho_Kinase_Inhibition Rho Kinase Pathway Modulation Evo_A1_TM->Rho_Kinase_Inhibition Cytoskeleton_Relax Actin Cytoskeleton Relaxation Rho_Kinase_Inhibition->Cytoskeleton_Relax TM_Permeability Increased TM Permeability Cytoskeleton_Relax->TM_Permeability Outflow_Increase Increased Trabecular Outflow TM_Permeability->Outflow_Increase

Caption: Proposed dual-mechanism signaling pathway of this compound in the eye.

Standard_Therapies_Pathway cluster_Latanoprost Latanoprost (Prostaglandin Analog) cluster_Timolol Timolol (Beta-Blocker) Lat_Bind Binds to Prostaglandin F2α Receptor MMP_Upreg Upregulation of Matrix Metalloproteinases (MMPs) Lat_Bind->MMP_Upreg ECM_Remodel Extracellular Matrix Remodeling MMP_Upreg->ECM_Remodel Uveoscleral_Increase Increased Uveoscleral Outflow ECM_Remodel->Uveoscleral_Increase Tim_Bind Binds to β-Adrenergic Receptors (Ciliary Body) AC_Block Adenylyl Cyclase Inhibition Tim_Bind->AC_Block cAMP_Reduce Reduced cAMP AC_Block->cAMP_Reduce AQH_Prod_Reduce Reduced Aqueous Humor Production cAMP_Reduce->AQH_Prod_Reduce

Caption: Mechanism of action for standard glaucoma therapies Latanoprost and Timolol.

Clinical_Trial_Workflow cluster_Arms Treatment Arms (24 Months) Screening Patient Screening (POAG or OHT) Baseline IOP: 24-36 mmHg Randomization Randomization (1:1:1) Screening->Randomization Arm_Evo This compound (0.5% QD) Randomization->Arm_Evo Arm_Lat Latanoprost (0.005% QD) Randomization->Arm_Lat Arm_Tim Timolol (0.5% BID) Randomization->Arm_Tim FollowUp Follow-up Visits (Months 3, 6, 12, 18, 24) IOP & Safety Monitoring Arm_Evo->FollowUp Arm_Lat->FollowUp Arm_Tim->FollowUp Analysis Final Analysis Primary Endpoint: Mean IOP Change Secondary Endpoints: Target IOP, Safety FollowUp->Analysis

Caption: Workflow diagram for the hypothetical 24-month clinical trial.

Safety Operating Guide

Navigating the Disposal of Adenosine Receptor Agonists in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the recommended disposal procedures for adenosine (B11128) receptor agonists, with a focus on ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are based on general principles of hazardous waste management and information extrapolated from the SDS of similar compounds.

Hazard Profile and Safety Precautions

Adenosine receptor agonists are pharmacologically active substances that can have significant physiological effects. For instance, Regadenoson is described as being fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It can also cause damage to organs.[1] Given these potential hazards, it is crucial to handle these compounds and any associated waste with extreme care.

Personal Protective Equipment (PPE): Before handling the compound or its waste, personnel should be equipped with appropriate PPE, including:

  • Safety glasses with side shields

  • Laboratory coat

  • Chemical-resistant gloves

Handling Precautions:

  • Avoid ingestion, inhalation, and contact with skin and eyes.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where the compound is handled.[4]

Disposal Procedures for Adenosine Receptor Agonist Waste

The primary directive for the disposal of potent pharmaceutical compounds is to manage them as hazardous waste. Local, regional, national, and international regulations must be strictly followed.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with the adenosine receptor agonist, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from non-hazardous laboratory trash.

  • Containerization:

    • Place all solid waste into a clearly labeled, leak-proof hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name (e.g., Regadenoson)

    • The specific hazards (e.g., "Toxic," "Fatal if Swallowed")

    • The date of accumulation

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Waste Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste down the drain or in the regular trash.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Containment:

    • For solid spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the use of adenosine receptor agonists would be specific to the research being conducted. However, all protocols should incorporate the safety and handling precautions outlined in the SDS. This includes weighing and preparing solutions within a chemical fume hood, using dedicated labware, and decontaminating all surfaces and equipment after use.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of adenosine receptor agonist waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Final Disposal cluster_3 Emergency Protocol Start Adenosine Receptor Agonist Waste Generated Segregate Segregate Waste (Solid & Liquid) Start->Segregate Spill Spill Occurs Start->Spill Containerize Place in Labeled, Leak-Proof Hazardous Waste Containers Segregate->Containerize Label Label with 'Hazardous Waste', Chemical Name, and Hazards Containerize->Label Store Store in Designated Secure Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->Contact_EHS Disposal Professional Hazardous Waste Disposal Contact_EHS->Disposal Spill_Cleanup Follow Spill Management Protocol: - Evacuate & Secure - Don PPE - Contain & Clean - Dispose of as Hazardous Waste Spill->Spill_Cleanup Yes Spill_Cleanup->Containerize

Caption: Workflow for the proper disposal of adenosine receptor agonist waste.

References

Personal protective equipment for handling Evodenoson

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Evodenoson is not publicly available. Therefore, this guidance is based on established best practices for handling novel or potent chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.[1][2] The information provided herein is intended to supplement, not replace, institutional safety protocols.

The handling of any new chemical entity, such as this compound, requires a precautionary approach, assuming the substance is hazardous until proven otherwise.[3] A comprehensive safety plan encompassing personal protective equipment (PPE), operational procedures, and waste disposal is critical to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize the risk of exposure when handling this compound. The selection of appropriate PPE should be based on a risk assessment of the specific tasks being performed.[4]

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use, cleaning, and disposal.[5]

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is crucial to prevent contamination and ensure environmental safety.

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary equipment, including PPE, is assembled and readily accessible.

    • Minimize the quantity of the compound to be handled.

    • Review and understand your institution's standard operating procedures (SOPs) for handling potent compounds.

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.

    • Take measures to prevent the generation of aerosols or dust.

    • Use wet-wiping techniques for cleaning surfaces to avoid dispersing powders.

    • All manipulations of this compound should be conducted within the designated handling area.

  • Decontamination:

    • Decontaminate all work surfaces with a suitable cleaning agent after each use.

    • Clean all reusable equipment according to established laboratory protocols.

    • Carefully remove PPE to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid materials, including unused compound, contaminated gloves, and cleaning materials, in a clearly labeled and sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Evodenoson_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase cluster_disposal Disposal Phase prep1 Conduct Risk Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble PPE and Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weighing/Solution Preparation handle1->handle2 handle3 Conduct Experiment handle2->handle3 decon1 Decontaminate Surfaces and Equipment handle3->decon1 decon2 Properly Doff and Dispose of PPE decon1->decon2 disp1 Segregate and Label Hazardous Waste decon2->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 end end disp3->end End of Process

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evodenoson
Reactant of Route 2
Reactant of Route 2
Evodenoson

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.